Luprostiol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
61507-56-0 |
|---|---|
Molecular Formula |
C21H29ClO6S |
Molecular Weight |
445.0 g/mol |
IUPAC Name |
(E)-7-[2-[3-(3-chlorophenoxy)-2-hydroxypropyl]sulfanyl-3,5-dihydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H29ClO6S/c22-14-6-5-7-16(10-14)28-12-15(23)13-29-21-17(18(24)11-19(21)25)8-3-1-2-4-9-20(26)27/h1,3,5-7,10,15,17-19,21,23-25H,2,4,8-9,11-13H2,(H,26,27)/b3-1+ |
InChI Key |
KFUDFIMHDRJVLV-HNQUOIGGSA-N |
Isomeric SMILES |
C1C(C(C(C1O)SCC(COC2=CC(=CC=C2)Cl)O)C/C=C/CCCC(=O)O)O |
Canonical SMILES |
C1C(C(C(C1O)SCC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The In Vitro Mechanism of Action of Luprostiol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Luprostiol, a synthetic analog of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine. Its mechanism of action at the cellular level is initiated by its binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). This interaction triggers a well-defined signaling cascade, leading to the physiological responses associated with luteolysis. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, detailing the signaling pathways, presenting available quantitative data, and outlining key experimental protocols for its study.
Receptor Binding and Activation
Comparative Binding Affinity and Potency
Quantitative data on the in vitro potency of this compound and other PGF2α analogs are summarized in the table below. It is important to note that direct comparative studies for this compound are limited, and therefore data from closely related analogs are included to provide a comprehensive understanding.
| Compound | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| PGF2α | Radioligand Binding | Rat Corpora Lutea Membranes | Kd | 4.7 nM | [1] |
| PGF2α | Intracellular Calcium Mobilization | Human Myometrial Cells | EC50 | 4 nM | [5] |
| PGF2α | PGE2 Release | Cat Iris | EC50 | 45 nM | [6] |
| Cloprostenol | Inhibition of Adipose Differentiation | Newborn Rat Adipocyte Precursors | IC50 | 3 x 10⁻¹² M | [4] |
| Fluprostenol | Inhibition of Adipose Differentiation | Newborn Rat Adipocyte Precursors | IC50 | 3 - 10 x 10⁻¹¹ M | [4] |
| Fluprostenol | Cat Iris Sphincter Contraction | Cat Iris | Rank Order of Potency | Fluprostenol > PGF2α | [7] |
Signal Transduction Pathway
Upon agonist binding, the FP receptor undergoes a conformational change, leading to the activation of a heterotrimeric G-protein of the Gq family[8]. The activated α-subunit of the Gq protein (Gαq) dissociates from the βγ-subunits and subsequently activates the enzyme phospholipase C (PLC)[9].
Phospholipase C Activation and Second Messenger Production
Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Inositol 1,4,5-trisphosphate (IP3): This soluble molecule diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), which are ligand-gated calcium channels. This binding triggers the release of stored calcium ions (Ca²⁺) from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration[5][9].
-
Diacylglycerol (DAG): This lipid molecule remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates protein kinase C (PKC). Activated PKC then phosphorylates a variety of downstream target proteins, leading to further cellular responses.
The following diagram illustrates the primary signaling pathway initiated by this compound binding to the FP receptor.
Intracellular Calcium Mobilization
A key consequence of FP receptor activation is the elevation of intracellular calcium. This increase is a critical event in mediating the physiological effects of this compound. Studies have shown that PGF2α and its analogs induce a rapid and transient increase in intracellular calcium in various cell types, including myometrial and luteal cells[5][10]. The magnitude of this calcium response is dose-dependent.
Stimulation of Arachidonic Acid Release
In addition to the PLC pathway, PGF2α and its analogs have been shown to stimulate the release of arachidonic acid from cellular phospholipids[6][11]. This effect is likely mediated by the activation of phospholipase A2 (PLA2). The released arachidonic acid can then be metabolized into other bioactive lipid mediators, potentially amplifying or modulating the initial signal.
The following diagram illustrates the experimental workflow for measuring this compound-induced intracellular calcium mobilization.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to characterize the mechanism of action of this compound.
Radioligand Binding Assay for FP Receptor
This assay is used to determine the binding affinity (Kd) and the total number of receptors (Bmax) for this compound at the FP receptor.
Materials:
-
Cell membranes expressing the FP receptor (e.g., from bovine corpora lutea or a recombinant cell line)
-
Radiolabeled PGF2α (e.g., [³H]PGF2α)
-
Unlabeled this compound and PGF2α
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare a series of dilutions of unlabeled this compound and PGF2α.
-
In a multi-well plate, incubate a fixed concentration of radiolabeled PGF2α with the cell membranes in the presence of varying concentrations of unlabeled this compound or PGF2α.
-
Include a set of wells with only radiolabeled PGF2α (total binding) and another set with radiolabeled PGF2α and a high concentration of unlabeled PGF2α (non-specific binding).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 of this compound, which can then be used to calculate its Ki value (a measure of its binding affinity). Saturation binding experiments, using increasing concentrations of the radioligand, can be performed to determine Kd and Bmax.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to induce an increase in intracellular calcium concentration.
Materials:
-
Live cells expressing the FP receptor
-
Fura-2 AM or another suitable calcium-sensitive fluorescent dye
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound
-
Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities
Procedure:
-
Culture the cells to an appropriate confluency in a multi-well plate or on coverslips.
-
Load the cells with Fura-2 AM by incubating them in a buffer containing the dye.
-
Wash the cells to remove extracellular dye.
-
Measure the baseline fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).
-
Add varying concentrations of this compound to the cells.
-
Immediately and continuously record the fluorescence changes at both excitation wavelengths.
-
Calculate the ratio of the fluorescence intensities (340/380 nm).
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Generate dose-response curves to determine the EC50 of this compound for calcium mobilization.
Phospholipase C (PLC) Activity Assay
This assay measures the production of inositol phosphates, the direct products of PLC activity, in response to this compound.
Materials:
-
Cells expressing the FP receptor
-
[³H]myo-inositol
-
This compound
-
Trichloroacetic acid (TCA)
-
Dowex anion-exchange resin
-
Scintillation cocktail and counter
Procedure:
-
Label the cells by incubating them overnight with [³H]myo-inositol, which is incorporated into the cellular phosphoinositides.
-
Wash the cells to remove unincorporated radiolabel.
-
Stimulate the cells with varying concentrations of this compound for a defined period.
-
Terminate the reaction by adding ice-cold TCA to precipitate cellular macromolecules.
-
Separate the soluble inositol phosphates from the lipid fraction by centrifugation.
-
Apply the aqueous supernatant to a Dowex anion-exchange column.
-
Elute the different inositol phosphates (IP1, IP2, IP3) using a stepwise gradient of ammonium formate/formic acid.
-
Measure the radioactivity in each fraction using a scintillation counter.
-
The amount of radioactivity in the inositol phosphate fractions is indicative of PLC activity.
-
Generate dose-response curves to determine the EC50 of this compound for inositol phosphate production.
The following diagram illustrates the logical relationship in a competitive radioligand binding assay.
Conclusion
The in vitro mechanism of action of this compound is centered on its agonistic activity at the prostaglandin F2α receptor. This interaction initiates a Gq-protein-mediated signaling cascade that leads to the activation of phospholipase C, production of inositol phosphates and diacylglycerol, and a subsequent increase in intracellular calcium. These events collectively trigger the downstream cellular responses that culminate in luteolysis. While specific quantitative binding and functional data for this compound are not extensively reported, comparative studies with other potent PGF2α analogs confirm its high potency. The experimental protocols detailed in this guide provide a robust framework for the further in vitro characterization of this compound and other compounds targeting the FP receptor. A deeper understanding of these molecular mechanisms is crucial for the development of novel and more selective therapeutic agents in both veterinary and human medicine.
References
- 1. Specific binding of prostaglandin F2 alpha to membranes of rat corpora lutea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 4. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of intracellular free calcium in human myometrial cells by prostaglandin F2 alpha: comparison with oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of prostaglandin F2 alpha on cytosolic free calcium ion concentrations in rat luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of arachidonic acid release from cells as the biochemical action of anti-inflammatory corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Luprostiol Signaling Pathway in Ovarian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luprostiol, a synthetic analog of Prostaglandin F2α (PGF2α), is a potent luteolytic agent used in veterinary medicine to synchronize estrus and manage various reproductive functions. Its mechanism of action is centered on the induction of luteolysis, the regression of the corpus luteum, a critical process in the ovarian cycle. This guide provides a detailed overview of the molecular signaling pathway initiated by this compound in ovarian cells, with a focus on the key cellular events from receptor binding to downstream effector activation. The information presented herein is intended to support research and development efforts in reproductive biology and pharmacology.
This compound exerts its effects by binding to the Prostaglandin F2 Receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) family. The activation of the FP receptor in ovarian luteal cells triggers a cascade of intracellular events that ultimately lead to a decrease in progesterone production and the structural demise of the corpus luteum.
The Core Signaling Pathway of this compound in Ovarian Cells
As a PGF2α agonist, this compound's signaling cascade is initiated by its binding to the FP receptor on the plasma membrane of ovarian luteal cells. This interaction activates the heterotrimeric G-protein Gq. The subsequent dissociation of the Gαq subunit initiates a well-defined signaling pathway that culminates in the physiological effects of luteolysis.
The key steps in the this compound signaling pathway are:
-
Receptor Binding and G-protein Activation: this compound binds to the FP receptor, inducing a conformational change that facilitates the exchange of GDP for GTP on the Gαq subunit of the associated G-protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the activity of phospholipase C-beta (PLCβ).
-
Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol. This results in a rapid and transient increase in intracellular calcium concentration.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates members of the Protein Kinase C (PKC) family.
-
Downstream Signaling Cascades: The rise in intracellular calcium and the activation of PKC lead to the modulation of various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade. A key component of this is the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).
-
Physiological Responses: The culmination of these signaling events in luteal cells includes the inhibition of progesterone synthesis and the initiation of apoptotic pathways, leading to the regression of the corpus luteum.
Visualization of the this compound Signaling Pathway
An In-depth Technical Guide to Luprostiol: Molecular Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luprostiol, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely utilized in veterinary medicine. This technical guide provides a comprehensive overview of the molecular structure and function of this compound, with a focus on its mechanism of action, receptor interaction, and physiological effects. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and reproductive biology.
Molecular Structure of this compound
This compound is a complex organic molecule with a structure designed to mimic the natural hormone prostaglandin F2α, thereby enabling it to bind to and activate PGF2α receptors.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quantitative overview of its molecular characteristics.[1][2][3][4][5]
| Property | Value |
| Chemical Formula | C21H29ClO6S |
| Molecular Weight | 444.97 g/mol |
| IUPAC Name | (5Z)-7-[(1R,2S,3R,5S)-2-[[(2S)-3-(3-chlorophenoxy)-2-hydroxypropyl]thio]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |
| CAS Number | 67110-79-6 |
| SMILES | C1--INVALID-LINK--SCS(--INVALID-LINK--Cl)O)C)C/C=C\CCCC(=O)O">C@HO |
| InChI Key | KFUDFIMHDRJVLV-OZCLATTGSA-N |
2D and 3D Structural Representations
The two-dimensional structure of this compound illustrates the arrangement of its constituent atoms and functional groups. The three-dimensional conformation is crucial for its interaction with the prostaglandin F2α receptor.
(A 2D chemical structure image of this compound would be placed here in a full whitepaper)
(A 3D conformer image of this compound would be placed here in a full whitepaper)
Function and Mechanism of Action
This compound functions as a selective agonist for the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[4] Its primary physiological role is the induction of luteolysis, the regression of the corpus luteum (CL) in the ovary.[4] This action is fundamental to the control of the estrous cycle and the termination of pregnancy in various animal species.
Luteolytic Effect
The administration of this compound during the luteal phase of the estrous cycle initiates a cascade of events leading to the demise of the corpus luteum. This process involves both functional and structural regression of the CL.
-
Functional Regression: this compound binding to the FP receptor on luteal cells inhibits the production of progesterone, a hormone essential for the maintenance of pregnancy.
-
Structural Regression: The luteolytic process also involves apoptosis (programmed cell death) of the luteal cells and a decrease in blood flow to the corpus luteum, leading to its physical breakdown.
Signaling Pathway
The binding of this compound to the FP receptor activates a well-defined intracellular signaling cascade. The FP receptor is coupled to the Gq/11 class of G proteins.
Caption: this compound signaling pathway via the FP receptor.
Quantitative Data
Recommended Dosages for Luteolysis
| Animal Species | Dosage |
| Mare | 7.5 mg (intramuscular) |
| Cow | 15 mg (intramuscular) |
Pharmacokinetic Properties
| Parameter | Value (in Mares) |
| Time to Peak Plasma Concentration | Approximately 30-60 minutes |
| Plasma Half-life | Approximately 1-2 hours |
Experimental Protocols
The characterization of this compound and other PGF2α analogues relies on a variety of in vitro and in vivo experimental procedures. The following sections outline the general methodologies for key assays.
Receptor Binding Assay (Competitive)
This assay is designed to determine the binding affinity of this compound for the FP receptor.
Caption: Workflow for a competitive receptor binding assay.
Detailed Methodology:
-
Membrane Preparation: Homogenize tissues rich in FP receptors (e.g., bovine corpus luteum) in a suitable buffer and isolate the membrane fraction by differential centrifugation.
-
Binding Reaction: In a multi-well plate, incubate a fixed concentration of radiolabeled PGF2α with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay (Calcium Mobilization)
This assay measures the ability of this compound to activate the FP receptor and trigger a downstream cellular response, such as an increase in intracellular calcium.
Caption: Workflow for an in vitro calcium mobilization assay.
Detailed Methodology:
-
Cell Culture and Dye Loading: Culture a suitable cell line endogenously or recombinantly expressing the FP receptor. Load the cells with a calcium-sensitive fluorescent indicator dye.
-
Stimulation: Add varying concentrations of this compound to the cells.
-
Fluorescence Measurement: Monitor the change in fluorescence intensity over time using a fluorescence plate reader or microscope. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
Conclusion
This compound is a well-characterized synthetic prostaglandin F2α analogue with a defined molecular structure and a specific mechanism of action centered on the activation of the FP receptor. Its potent luteolytic effects have established it as a valuable tool in veterinary reproductive medicine. This technical guide has provided a detailed overview of its molecular properties, functional characteristics, and the experimental methodologies used for its evaluation. Further research to precisely quantify its binding kinetics and potency relative to other PGF2α analogues will continue to refine our understanding of this important therapeutic agent.
References
- 1. caymanchem.com [caymanchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Specific binding of prostaglandin F2 alpha to membranes of rat corpora lutea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pharmacodynamics of Luprostiol: An In-depth Technical Guide for Researchers
Introduction: Luprostiol, a synthetic analog of prostaglandin F2α (PGF2α), is a potent luteolytic agent utilized in veterinary medicine to synchronize estrus and manage various reproductive conditions in livestock. Its mechanism of action, centered on the regression of the corpus luteum, involves a complex interplay of signaling pathways and cellular responses. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in research models, offering detailed experimental protocols, quantitative data, and visual representations of its molecular and cellular effects. This document is intended for researchers, scientists, and drug development professionals engaged in the study of reproductive physiology and pharmacology.
Core Pharmacodynamic Effects of this compound
This compound exerts its primary effect by inducing luteolysis, the regression of the corpus luteum, which leads to a decline in progesterone production. This hormonal shift allows for the initiation of a new estrous cycle. The efficacy of this compound has been demonstrated in various animal models, with key pharmacodynamic endpoints including hormonal changes and reproductive cyclicity.
Quantitative Pharmacodynamic Data
The following tables summarize the quantitative effects of this compound observed in key research models.
Table 1: Effect of this compound on Plasma Progesterone and Time to Ovulation in Mares
| Parameter | This compound (3.75 mg, i.m.) | Control (Saline) | Reference |
| Time to Progesterone Decline to Baseline | Within 2 days | No significant decline | [1] |
| Treatment to Ovulation Interval (days) | 9.4 ± 0.4 | 16.1 ± 0.8 | [1] |
Table 2: Luteolytic Efficacy of this compound in Beef Cows
| Dose of this compound | Synchronous Estrus Response (within 5 days post-treatment) | Reference |
| 3.8 mg | - | [2] |
| 7.5 mg | 75% - 95% | [2] |
| 15 mg | 75% - 95% | [2] |
| 30 mg | 75% - 95% | [2] |
Table 3: Effect of this compound on Salivary Cortisol in Mares
| Time Point | This compound (3.75 mg, i.m.) (ng/mL) | Control (Saline) (ng/mL) | Reference |
| Immediately before injection | 1.4 ± 0.3 | 1.3 ± 0.2 | [1] |
| 60 min after injection | 8.0 ± 1.4 | 1.0 ± 0.3 | [1] |
Table 4: Binding Affinities (Ki) and Potencies (EC50) of PGF2α Analogs for the FP Receptor
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Reference |
| Travoprost acid ([+]-fluprostenol) | 35 ± 5 | 1.4 - 3.6 | [3] |
| Latanoprost acid | 98 | 32 - 124 | [3] |
| Bimatoprost acid | 83 | 2.8 - 3.8 | [3] |
| This compound | Data not available in public literature | - |
Signaling Pathways of this compound
As a PGF2α analog, this compound is understood to mediate its effects through the Prostaglandin F Receptor (FP), a G-protein coupled receptor (GPCR).[4] The binding of this compound to the FP receptor initiates a cascade of intracellular signaling events.
This compound-Induced Luteolytic Signaling Cascade
The primary signaling pathway activated by this compound in luteal cells involves the Gq alpha subunit of the G-protein.[5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a rapid increase in cytosolic calcium concentration.[7] This calcium signaling, along with the activation of protein kinase C (PKC) by DAG, contributes to the downstream effects of this compound, including the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK1/2).[8]
Induction of Apoptosis in Luteal Cells
A key component of this compound-induced luteolysis is the initiation of apoptosis, or programmed cell death, in luteal cells. This process is triggered by the signaling cascade and involves both the intrinsic and extrinsic apoptotic pathways.
The intrinsic pathway is characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1] This leads to the activation of caspase-9, which in turn activates the executioner caspase-3.[1] The extrinsic pathway involves the upregulation of the Fas ligand (FasL) and its receptor (Fas), leading to the activation of caspase-8, which can also activate caspase-3.[1] Activated caspase-3 is a key mediator of apoptosis, leading to the cleavage of cellular proteins and DNA fragmentation.
References
- 1. Prostaglandin F2alpha-mediated activation of apoptotic signaling cascades in the corpus luteum during apoptosis: involvement of caspase-activated DNase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 5. repository.arizona.edu [repository.arizona.edu]
- 6. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of calcium on progesterone production in small and large bovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PGF2α-FP Receptor Ameliorates Senescence of VSMCs in Vascular Remodeling by Src/PAI-1 Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Luprostiol: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luprostiol is a potent synthetic analog of the naturally occurring prostaglandin F2α (PGF2α). This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of this compound. A detailed, multi-step synthesis process, commencing from the pivotal Corey lactone intermediate, is elucidated, complete with experimental protocols for key reactions. The guide also presents the signaling pathway of the PGF2α receptor, through which this compound exerts its biological effects, and compiles relevant quantitative data into structured tables for ease of reference.
Discovery and Background
This compound, a second-generation prostaglandin analog, was developed to overcome the rapid metabolism and short biological half-life of natural PGF2α. Its primary application is in veterinary medicine as a potent luteolytic agent for the synchronization of estrus and termination of pregnancy in various animal species, including cattle and horses. The key structural modification in this compound, the presence of a 16-(m-chlorophenoxy) group and a thioether linkage in the ω-chain, confers enhanced stability and prolonged activity compared to the parent compound.
The Synthetic Pathway of this compound
The total synthesis of this compound is a complex, multi-step process that relies on the well-established strategies developed for prostaglandin synthesis. The cornerstone of this approach is the use of the chiral building block known as the Corey lactone diol , which provides the necessary stereochemical control for the cyclopentane core of the molecule. The overall synthetic workflow can be divided into the sequential construction of the α- and ω-side chains onto this core structure.
Experimental Workflow for this compound Synthesis
The following diagram outlines the key stages in the synthesis of this compound, starting from the Corey lactone diol.
Caption: Synthetic workflow for this compound from Corey lactone diol.
Key Experimental Protocols
The following protocols are representative of the key transformations in the synthesis of this compound and its analogs.
Protocol 1: Protection of Corey Lactone Diol
-
Objective: To protect the hydroxyl groups of the Corey lactone diol to prevent unwanted side reactions in subsequent steps.
-
Reagents: Corey lactone diol, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole, dry dichloromethane (DCM).
-
Procedure:
-
Dissolve Corey lactone diol in dry DCM under an inert atmosphere (e.g., argon).
-
Add imidazole followed by the dropwise addition of a solution of TBDMSCl in dry DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting protected lactone by column chromatography on silica gel.
-
Protocol 2: Wittig Reaction for α-Chain Installation
-
Objective: To introduce the seven-carbon α-chain with a cis-double bond.
-
Reagents: Protected lactol, (4-carboxybutyl)triphenylphosphonium bromide, potassium tert-butoxide, dry tetrahydrofuran (THF).
-
Procedure:
-
Suspend (4-carboxybutyl)triphenylphosphonium bromide in dry THF under an inert atmosphere.
-
Add a solution of potassium tert-butoxide in THF dropwise at 0 °C to generate the ylide (a deep orange/red color is typically observed).
-
Stir the ylide solution for 30-60 minutes at room temperature.
-
Cool the reaction mixture to -78 °C and add a solution of the protected lactol in dry THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Protocol 3: Horner-Wadsworth-Emmons Reaction for ω-Chain Precursor
-
Objective: To install the ω-chain precursor, typically an α,β-unsaturated ketone.
-
Reagents: Aldehyde derived from the product of the Wittig reaction, dimethyl (2-oxo-3-(m-chlorophenoxy)propyl)phosphonate, sodium hydride (NaH), dry THF.
-
Procedure:
-
Suspend NaH in dry THF under an inert atmosphere.
-
Add a solution of the phosphonate ester in dry THF dropwise at 0 °C.
-
Stir the mixture at room temperature until hydrogen evolution ceases.
-
Cool the reaction to 0 °C and add a solution of the aldehyde in dry THF.
-
Stir the reaction at room temperature until completion as monitored by TLC.
-
Carefully quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting enone by column chromatography.
-
Mechanism of Action: Prostaglandin F2α Receptor Signaling
This compound exerts its biological effects by acting as an agonist at the Prostaglandin F2α Receptor (FP receptor), a G-protein coupled receptor (GPCR). The binding of this compound to the FP receptor initiates a signaling cascade that leads to the physiological responses associated with luteolysis.
Signaling Pathway Diagram
The following diagram illustrates the intracellular signaling pathway activated by the binding of this compound to the FP receptor.
Caption: PGF2α receptor signaling pathway activated by this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (Z)-7-[(1R,2S,3S,5R)-2-[[(R)-3-(3-chlorophenoxy)-2-hydroxypropyl]thio]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |
| CAS Number | 67110-79-6 |
| Molecular Formula | C₂₁H₂₉ClO₆S |
| Molecular Weight | 444.97 g/mol |
Table 2: Quantitative Data on the Biological Activity of this compound
| Species | Application | Dosage | Observed Effect |
| Cattle | Estrus Synchronization | 15 mg (intramuscular) | Return to estrus in 2-4 days |
| Mares | Estrus Synchronization | 7.5 mg (intramuscular) | Return to estrus within 5 days |
| Sows | Induction of Parturition | 7.5 mg (intramuscular) | Farrowing induced within 20-30 hours |
Note: The provided synthesis protocols are generalized and may require optimization based on specific laboratory conditions and available starting materials. The biological activity data is for illustrative purposes and dosages may vary based on individual animal factors.
In vitro effects of Luprostiol on luteal cells
An In-Depth Technical Guide on the In Vitro Effects of Luprostiol on Luteal Cells
Introduction
This compound is a synthetic analogue of prostaglandin F2α (PGF2α), a hormone-like substance that plays a pivotal role in reproductive physiology. In veterinary medicine, this compound is primarily utilized for the synchronization of estrus and the induction of luteolysis, the process of regression of the corpus luteum (CL). The corpus luteum is a transient endocrine structure that is essential for establishing and maintaining pregnancy through its production of progesterone. Understanding the direct effects of this compound on luteal cells at a cellular and molecular level is crucial for optimizing its clinical use and for the development of novel reproductive therapies.
This technical guide provides a comprehensive overview of the in vitro effects of this compound on luteal cells, with a focus on its impact on steroidogenesis, cell viability, and the induction of apoptosis. It is intended for researchers, scientists, and drug development professionals in the field of reproductive biology and pharmacology. The guide details experimental protocols, presents quantitative data in a structured format, and visualizes key pathways and workflows.
Mechanism of Action: The Prostaglandin F2α Receptor Pathway
This compound, like other PGF2α analogues, exerts its biological effects by binding to and activating the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor located on the surface of luteal cells. The activation of the FP receptor initiates a cascade of intracellular signaling events that ultimately lead to the demise of the luteal cells and a cessation of progesterone production.
The primary signaling pathway involves the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions (Ca2+) from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. This elevation in intracellular calcium is a critical event in initiating the apoptotic cascade. Concurrently, DAG activates protein kinase C (PKC), which is involved in various cellular processes, including the inhibition of progesterone synthesis and the promotion of apoptosis.
Caption: Proposed signaling pathway of this compound in luteal cells.
Quantitative Data on the In Vitro Effects of this compound
Studies on cultured bovine luteal cells have provided quantitative data on the effects of this compound. The following tables summarize the key findings from experiments where enzymatically-isolated luteal cells from days 8-12 of the estrous cycle were stimulated for 24 hours.
Table 1: Effect of this compound on Progesterone (P4) Secretion
| Treatment | P4 Secretion (vs. Control) | Statistical Significance |
| This compound | No significant influence | Not Applicable |
| PGF2α (Natural) | Stimulated | P<0.05 |
| Dinoprost | Stimulated | P<0.05 |
| Cloprostenol | No significant influence | Not Applicable |
Data from Skarzynski et al. (2013).
Table 2: Cytotoxic and Pro-Apoptotic Effects of this compound
| Parameter | Effect of this compound (vs. Control) | Statistical Significance |
| Cytotoxicity | 37.3% increase | P<0.001 |
| Apoptosis | 202% increase | P<0.001 |
Data from Skarzynski et al. (2013).
Table 3: Effect of this compound on Intracellular Calcium ([Ca²⁺]i) Mobilization
| Treatment | [Ca²⁺]i Mobilization (vs. Control) | Statistical Significance |
| This compound | 200% increase | P<0.001 |
Data from Skarzynski et al. (2013).
These data indicate that while this compound does not directly inhibit progesterone synthesis within a 24-hour timeframe in vitro, it is a potent inducer of cytotoxicity and apoptosis, and it strongly stimulates intracellular calcium mobilization. These latter effects are the primary drivers of its luteolytic action.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the in vitro effects of this compound on luteal cells.
Luteal Cell Isolation and Culture
This protocol describes a general method for obtaining primary luteal cells for culture.
Materials:
-
Ovaries with a mid-luteal phase (days 8-12) corpus luteum.
-
Hanks' Balanced Salt Solution (HBSS) or similar, supplemented with antibiotics (e.g., penicillin, streptomycin) and 0.1% Bovine Serum Albumin (BSA).
-
Collagenase (Type I or II).
-
Deoxyribonuclease I (DNase I).
-
Cell strainer (70-100 µm).
-
Culture medium (e.g., RPMI-1640 or DMEM/F-12) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.
-
Centrifuge.
-
Incubator (37-38.5°C, 5% CO₂).
Procedure:
-
Aseptically dissect the corpus luteum from the ovary.
-
Mince the luteal tissue into small pieces (1-2 mm³).
-
Wash the tissue fragments multiple times with supplemented HBSS to remove blood cells.
-
Incubate the tissue fragments in HBSS containing collagenase (e.g., 0.1%) and DNase I at 37°C for 30-60 minutes with gentle agitation.
-
Disperse the cells by gentle pipetting.
-
Filter the cell suspension through a sterile cell strainer to remove undigested tissue.
-
Wash the filtered cells by centrifugation (e.g., 600 x g for 10 minutes) and resuspension in fresh HBSS. Repeat this step 2-3 times.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed the viable cells in culture plates at a desired density (e.g., 1 x 10⁵ viable cells/well) in the appropriate culture medium.
-
Incubate the cells at 37-38.5°C in a humidified atmosphere of 5% CO₂. The medium should be changed every 2-3 days.
Caption: Workflow for luteal cell isolation and culture.
Progesterone Assay
Progesterone concentrations in the culture medium can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).
General ELISA Protocol:
-
Collect the culture medium from the treated and control cells.
-
Use a commercial progesterone ELISA kit, following the manufacturer's instructions.
-
Typically, the assay involves competitive binding between progesterone in the sample and a known amount of enzyme-labeled progesterone for a limited number of anti-progesterone antibody binding sites coated on a microplate.
-
After incubation and washing steps, a substrate is added, and the resulting color intensity is measured using a microplate reader.
-
The concentration of progesterone in the samples is determined by comparing their absorbance to a standard curve.
-
Results are often normalized to the protein content of the cells in each well.
Apoptosis Assays
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using colorimetric or fluorometric assays.
General Protocol (Fluorometric):
-
After treatment with this compound, harvest the luteal cells.
-
Lyse the cells in a chilled lysis buffer and incubate on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
In a 96-well plate, add the cell lysate to each well.
-
Add a reaction buffer containing a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
During incubation, activated caspase-3 in the lysate will cleave the substrate, releasing the fluorescent group (AMC).
-
Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~440 nm.
-
The level of fluorescence is proportional to the caspase-3 activity in the sample.
Caption: Workflow for a fluorometric caspase-3 activity assay.
A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments.
General Protocol (Agarose Gel Electrophoresis):
-
Harvest luteal cells after treatment.
-
Extract genomic DNA using a commercial kit or standard phenol-chloroform extraction protocols.
-
Quantify the extracted DNA.
-
Load equal amounts of DNA from each sample onto an agarose gel (1.5-2.0%).
-
Perform electrophoresis to separate the DNA fragments by size.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA under UV light.
-
Apoptotic samples will show a characteristic "ladder" pattern of DNA fragments in multiples of ~180-200 base pairs, while DNA from healthy cells will appear as a single high-molecular-weight band.
Conclusion
The in vitro data clearly demonstrate that this compound is a potent luteolytic agent that acts directly on luteal cells. Its primary mechanisms of action involve a significant increase in intracellular calcium levels and the subsequent induction of the apoptotic cascade, leading to a high rate of cell death. While it may not have an immediate inhibitory effect on progesterone synthesis, the profound cytotoxic and pro-apoptotic effects ultimately result in the cessation of progesterone production and the structural regression of the corpus luteum. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to further investigate the nuanced mechanisms of PGF2α analogues and to develop more effective strategies for manipulating reproductive cycles.
Luprostiol: A Synthetic PGF2α Analog for Advanced Research and Drug Development
An In-depth Technical Guide
Abstract
Luprostiol is a potent synthetic analog of prostaglandin F2α (PGF2α), a key endogenous signaling molecule involved in a wide array of physiological processes. As a selective agonist for the PGF2α receptor (FP receptor), this compound offers a valuable tool for researchers and drug development professionals investigating reproductive physiology, smooth muscle pharmacology, and inflammatory pathways. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetics, and in-vivo effects, supported by quantitative data and detailed experimental methodologies.
Introduction
Prostaglandin F2α (PGF2α) is a lipid autacoid derived from arachidonic acid that exerts its biological effects through the G-protein coupled FP receptor. Its actions are particularly prominent in the female reproductive system, where it plays a critical role in luteolysis (the regression of the corpus luteum), uterine contractility, and the initiation of parturition. This compound, as a synthetic PGF2α analog, mimics these effects with enhanced stability and a more favorable pharmacokinetic profile, making it a valuable agent in both veterinary medicine and as a research tool.[1][2] This document serves as a technical resource for scientists, providing in-depth information on the core characteristics and applications of this compound.
Mechanism of Action: PGF2α Signaling Pathway
This compound exerts its biological effects by binding to and activating the PGF2α receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily. The activation of the FP receptor by this compound initiates a cascade of intracellular signaling events, primarily through the Gαq protein pathway.
Upon agonist binding, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key trigger for many of the physiological responses to PGF2α, including smooth muscle contraction.
Simultaneously, DAG activates protein kinase C (PKC), which phosphorylates a variety of downstream target proteins, further modulating cellular responses. The signaling cascade initiated by this compound can also involve other pathways, including the mitogen-activated protein kinase (MAPK) and Rho kinase pathways, which contribute to its diverse physiological effects.
Quantitative Data
The following tables summarize the available quantitative data on the pharmacokinetics and in-vivo effects of this compound from various studies.
Table 1: Pharmacokinetic Parameters of this compound
| Species | Dose | Route | Tmax (min) | T1/2 (hours) |
| Cow | 15 mg | IM | 17.5 | 2 |
| Horse | 7.5 mg | IM | 37.5 | 1.5 |
| Goat | - | - | 22.5 | 1.1 |
| Sheep | 0.125 mg/kg | IM | 30 | 1.5 |
Data compiled from product information sheets.[1]
Table 2: In-vivo Effects of this compound in Mares
| Parameter | This compound (3.75 mg, IM) | Control (Saline) |
| Progesterone Decline to Baseline | Within 2 days | - |
| Treatment to Ovulation Interval (days) | 9.4 ± 0.4 | 16.1 ± 0.8 |
| Salivary Cortisol (ng/mL) at 60 min post-injection | 8.0 ± 1.4 | 1.0 ± 0.3 |
Data from a crossover study in eight mares.[3]
Table 3: In-vivo Effects of this compound for Parturition Induction in Goats
| Treatment Group | Dose | N | Interval from Injection to Parturition (hours) | Live Kids (%) |
| This compound (L) | 7.5 mg, IM | 20 | 33.3 ± 0.9 | 94.9 |
| This compound (L50) | 3.75 mg, IM | 18 | 34.1 ± 1.8 | 92.1 |
| Cloprostenol (Cl) | 75 µg, IM | 19 | 35.1 ± 1.5 | 93.9 |
| Control (S) | 1 mL Saline, IM | 15 | 99.4 ± 12.1 | - |
Data from a study on pregnant goats induced on day 145 of pregnancy.[4]
Experimental Protocols
This section outlines the general methodologies employed in the key experiments cited in this guide.
In-vivo Luteolysis Study in Mares
Objective: To evaluate the luteolytic efficacy and stress response of this compound in mares.
Experimental Design: A crossover design was used with eight mares.[3] Each mare received three treatments in a randomized order: this compound (3.75 mg, intramuscular), D-cloprostenol (22.5 µg, intramuscular), and saline (0.5 mL, intramuscular) on day 8 after ovulation.[3]
Methodology:
-
Animal Monitoring: Mares were monitored daily via transrectal ultrasonography to determine the day of ovulation.
-
Treatment Administration: On day 8 post-ovulation, the assigned treatment was administered via deep intramuscular injection.
-
Blood Sampling: Jugular venous blood samples were collected daily for progesterone analysis.
-
Hormone Analysis: Plasma progesterone concentrations were determined using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Stress Response Assessment: Salivary cortisol levels were measured before and at various time points after injection to assess the physiological stress response. Heart rate and heart rate variability were also monitored.
-
Data Analysis: The interval from treatment to the return to estrus and subsequent ovulation was recorded. Statistical analysis was performed to compare the effects of the different treatments.
Induction of Parturition Study in Goats
Objective: To assess the efficacy of this compound for the induction of parturition in pregnant goats.
Experimental Design: Pregnant goats were randomly assigned to one of four treatment groups on day 145 of gestation: this compound (7.5 mg or 3.75 mg, IM), Cloprostenol (75 µg, IM), or Saline (1 mL, IM).[4]
Methodology:
-
Animal Selection: Pregnant goats with known breeding dates were selected for the study.
-
Treatment Administration: On day 145 of gestation, the assigned treatment was administered via intramuscular injection.
-
Observation: Goats were continuously observed to record the time of parturition, incidence of dystocia, and placental delivery.
-
Blood Sampling: Blood samples were collected at the time of injection and at 24 hours post-injection to measure plasma progesterone concentrations.
-
Hormone Analysis: Progesterone levels were determined using a suitable immunoassay.
-
Outcome Assessment: The interval from injection to parturition, kidding success, and kid viability were recorded and compared between the groups.
FP Receptor Binding Assay (General Protocol)
Objective: To determine the binding affinity of this compound for the FP receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the FP receptor are prepared from a suitable source (e.g., cell lines transfected with the FP receptor gene or tissues known to express high levels of the receptor, such as the corpus luteum).
-
Radioligand: A radiolabeled PGF2α analog (e.g., [3H]-PGF2α) is used as the tracer.
-
Competitive Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction is allowed to reach equilibrium at a specific temperature (e.g., 25°C or 37°C).
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using a method such as vacuum filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
This compound is a potent and effective synthetic PGF2α analog with well-documented luteolytic and uterotonic properties. Its mechanism of action through the FP receptor-mediated signaling pathway is consistent with that of endogenous PGF2α. The quantitative data from in-vivo studies in various animal species demonstrate its utility in reproductive management. While specific receptor binding affinity data for this compound is not widely published, its demonstrated in-vivo potency suggests a high affinity for the FP receptor. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the pharmacological properties and potential therapeutic applications of this compound. This technical guide serves as a valuable resource for scientists and drug development professionals working with this important prostaglandin analog.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. ema.europa.eu [ema.europa.eu]
- 3. The PGF2α agonists this compound and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of this compound and Cloprostenol for induction of parturition in pregnant goats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Targets of Luprostiol in Reproductive Tissues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luprostiol, a synthetic analog of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely utilized in veterinary medicine to synchronize estrus and manage various reproductive conditions. Its therapeutic efficacy is predicated on its high affinity and specificity for the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor expressed in various reproductive tissues. This technical guide provides a comprehensive overview of the cellular targets of this compound, with a primary focus on the corpus luteum and the myometrium. We delve into the molecular mechanisms of action, downstream signaling pathways, and present quantitative data on receptor binding. Furthermore, detailed experimental protocols for key assays are provided to facilitate further research and drug development in this domain.
Introduction
This compound exerts its physiological effects by mimicking the natural ligand, PGF2α. The primary cellular target for this compound in reproductive tissues is the PGF2α receptor, also known as the FP receptor.[1][2] This receptor is a member of the G-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains. The expression and activation of the FP receptor in specific reproductive tissues, namely the corpus luteum and the myometrium, are central to the therapeutic applications of this compound.
Cellular Targets and Mechanism of Action
Corpus Luteum: Induction of Luteolysis
The principal pharmacological action of this compound is the induction of luteolysis, the regression of the corpus luteum (CL).[3] This process is critical for the regulation of the estrous cycle and is initiated by the binding of this compound to FP receptors on luteal cells.
Signaling Pathway in Luteal Cells:
-
Receptor Binding and G-Protein Activation: this compound binds to the FP receptor, which is coupled to the Gq/11 class of heterotrimeric G-proteins. This binding event catalyzes the exchange of GDP for GTP on the α-subunit of the G-protein, leading to its activation and dissociation from the βγ-subunits.
-
Phospholipase C Activation and Second Messenger Production: The activated Gαq subunit stimulates phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Downstream Effector Activation: The rise in intracellular Ca2+ and the presence of DAG activate various downstream signaling cascades:
-
Protein Kinase C (PKC) Activation: DAG, in conjunction with intracellular Ca2+, activates protein kinase C (PKC).
-
MAPK Pathway: The activation of PKC can lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the ERK pathway.[4]
-
-
Inhibition of Progesterone Synthesis and Apoptosis: These signaling events culminate in the inhibition of progesterone synthesis and the induction of apoptosis (programmed cell death) in luteal cells, leading to the structural and functional demise of the corpus luteum. Additionally, PGF2α has been shown to inhibit luteinizing hormone (LH)-stimulated cyclic AMP (cAMP) production, further contributing to the reduction in steroidogenesis.[5]
Figure 1: this compound signaling in luteal cells leading to luteolysis.
Myometrium: Stimulation of Contraction
This compound induces potent contractions of the myometrial smooth muscle, an effect that is harnessed for the induction of parturition or abortion.
Signaling Pathway in Myometrial Cells:
-
Receptor Binding and G-Protein Activation: Similar to the corpus luteum, this compound binds to FP receptors on myometrial cells. In this tissue, the FP receptor can couple to both Gq and Gi proteins.[6][7]
-
Phospholipase C Activation and Calcium Influx: The activated Gαq subunit stimulates PLC, leading to the generation of IP3. IP3 mediates the release of Ca2+ from the sarcoplasmic reticulum. Crucially, a significant influx of extracellular Ca2+ is also triggered.[8]
-
Activation of the Contractile Machinery:
-
Calcium-Calmodulin Complex Formation: The elevated intracellular Ca2+ binds to the protein calmodulin (CaM).
-
Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-CaM complex activates myosin light chain kinase (MLCK).[9]
-
Myosin Light Chain Phosphorylation: Activated MLCK phosphorylates the regulatory light chain of myosin II, which in turn initiates the cross-bridge cycling between actin and myosin filaments, resulting in smooth muscle contraction.[9]
-
-
Involvement of the RhoA/ROCK Pathway: The RhoA/ROCK signaling pathway plays a significant role in enhancing and sustaining myometrial contractions. While direct evidence for this compound is pending, PGF2α is known to activate this pathway.[10] RhoA activates ROCK, which inhibits myosin light chain phosphatase (MLCP). This inhibition prevents the dephosphorylation of the myosin light chain, leading to a sustained contractile state (calcium sensitization).
-
Pro-inflammatory Signaling: this compound, via the FP receptor, can also activate pro-inflammatory pathways in the myometrium, including the NF-κB and MAP kinase pathways, leading to the production of cytokines and other inflammatory mediators that contribute to the process of labor.[6][7]
Figure 2: this compound signaling in myometrial cells leading to contraction.
Quantitative Data: Receptor Binding Affinity
| Compound | Receptor | Tissue/Cell Line | Binding Affinity (IC50/Kd) | Reference |
| PGF2α | FP Receptor | Rat Luteal Cell Membranes | Kd = 4.7 nM | [7] |
| PGF2α | FP Receptor | Bovine Corpus Luteum Membranes | Kd = 1.6 nM (high affinity), 24 nM (low affinity) | |
| PGF2α | FP Receptor | Human FP Receptor Cell Line | IC50 = 2.0 x 10-8 M (20 nM) | [3] |
| Fluprostenol | FP Receptor | Adipocyte Precursors | Potent agonist | |
| Cloprostenol | FP Receptor | Rat Luteal Tissue | Potent analog |
Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of binding affinity. Lower values indicate higher affinity.
Experimental Protocols
Isolation and Culture of Bovine Luteal Cells
This protocol is adapted from established methods for studying the direct effects of compounds like this compound on luteal cell function.[3]
Figure 3: Workflow for the isolation and culture of bovine luteal cells.
Materials:
-
Bovine ovaries with a mid-luteal phase corpus luteum
-
Hanks' Balanced Salt Solution (HBSS) with antibiotics
-
Collagenase (Type II)
-
Bovine Serum Albumin (BSA)
-
Cell strainer (70-100 µm)
-
Culture medium (e.g., RPMI 1640 or DMEM/F12) with fetal bovine serum (FBS) and antibiotics
-
Sterile dissection tools, centrifuge, incubator
Procedure:
-
Tissue Collection: Aseptically collect ovaries with a visible corpus luteum from a local abattoir and transport them to the laboratory on ice in sterile saline with antibiotics.
-
Corpus Luteum Excision: Carefully dissect the corpus luteum from the surrounding ovarian tissue.
-
Mincing: Mince the luteal tissue into small pieces (approximately 1-2 mm³) using a sterile scalpel.
-
Enzymatic Digestion:
-
Wash the minced tissue several times with HBSS.
-
Incubate the tissue in HBSS containing 0.1% collagenase and 0.1% BSA at 37°C for 1-2 hours with gentle agitation.
-
-
Cell Dissociation and Filtration:
-
Pipette the cell suspension up and down to further dissociate the tissue.
-
Filter the suspension through a sterile cell strainer to remove undigested tissue fragments.
-
-
Washing:
-
Collect the filtrate and centrifuge at a low speed (e.g., 200 x g) for 5-10 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh HBSS.
-
Repeat the washing step 2-3 times.
-
-
Cell Counting and Viability: Resuspend the final cell pellet in culture medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Cell Culture: Seed the viable luteal cells in culture plates at a desired density and incubate at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 48 hours.
Measurement of Intracellular Calcium Mobilization using Fura-2 AM
This protocol describes a common method for measuring changes in intracellular calcium concentration in response to stimuli like this compound.
Materials:
-
Cultured myometrial or luteal cells on coverslips or in a 96-well plate
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Probenecid (optional, to prevent dye extrusion)
-
Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)
Procedure:
-
Prepare Fura-2 AM Loading Solution:
-
Dissolve Fura-2 AM in anhydrous DMSO to make a stock solution (e.g., 1 mM).
-
On the day of the experiment, dilute the Fura-2 AM stock solution in HBS to a final working concentration (typically 1-5 µM).
-
Add Pluronic F-127 (0.02-0.04%) to aid in dye solubilization.
-
-
Cell Loading:
-
Wash the cultured cells once with HBS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.
-
-
Washing and De-esterification:
-
Wash the cells 2-3 times with HBS to remove extracellular Fura-2 AM.
-
Incubate the cells in HBS (with or without probenecid) for an additional 20-30 minutes to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Fluorescence Measurement:
-
Mount the coverslip on a perfusion chamber on the microscope stage or place the 96-well plate in the plate reader.
-
Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.
-
Establish a baseline fluorescence ratio (F340/F380).
-
Add this compound at the desired concentration and record the change in the fluorescence ratio over time.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of an unlabeled ligand (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the FP receptor.
Materials:
-
Cell membranes prepared from tissues or cells expressing the FP receptor
-
Radiolabeled PGF2α (e.g., [³H]-PGF2α)
-
Unlabeled this compound at various concentrations
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Incubation: In a series of tubes, incubate a fixed amount of cell membranes with a fixed concentration of radiolabeled PGF2α and increasing concentrations of unlabeled this compound. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled PGF2α).
-
Separation of Bound and Free Ligand: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The binding affinity (Ki) of this compound can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Conclusion
This compound's targeted action on the prostaglandin F2α receptor in the corpus luteum and myometrium underpins its critical role in reproductive management. A thorough understanding of its cellular and molecular mechanisms, including the specific signaling pathways it modulates, is paramount for optimizing its existing applications and for the development of novel therapeutics with enhanced specificity and efficacy. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals dedicated to advancing the field of reproductive pharmacology.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Lipopolysaccharide promotes contraction of uterine myocytes via activation of Rho/ROCK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating the effects of the Rho-kinase enzyme inhibitors AS1892802 and fasudil hydrochloride on the contractions of isolated pregnant rat myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. A Novel Biased Allosteric Compound Inhibitor of Parturition Selectively Impedes the Prostaglandin F2α-mediated Rho/ROCK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RhoA/Rho-kinase cascade is involved in oxytocin-induced rat uterine contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 10. Functional involvement of protein kinase C, Rho-kinase and TRPC3 decreases while PLC increases with advancement of pregnancy in mediating oxytocin-induced myometrial contractions in water buffaloes (Bubalus bubalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
Luprostiol: A Deep Dive into its Role in Prostaglandin Research
A Technical Guide for Researchers and Drug Development Professionals
Luprostiol, a synthetic analogue of prostaglandin F2α (PGF2α), serves as a potent luteolytic agent with significant applications in both veterinary medicine and prostaglandin research.[1][2][3] Its primary function lies in inducing the regression of the corpus luteum, a transient endocrine structure in the ovary, thereby playing a critical role in the regulation of the estrous cycle and the initiation of parturition.[4][5] This technical guide provides an in-depth exploration of this compound's mechanism of action, its interaction with prostaglandin receptors, and the downstream signaling pathways it modulates, supported by quantitative data and detailed experimental insights.
Chemical and Physical Properties
This compound is a complex organic molecule with the chemical formula C21H29ClO6S.[1][] Its structure is characterized by a cyclopentane ring, two hydroxylated side chains, and a terminal carboxylic acid group, closely mimicking the endogenous PGF2α.
| Property | Value | Reference |
| Chemical Name | (Z)-7-((1R,2S,3S,5R)-2-(((R)-3-(3-chlorophenoxy)-2-hydroxypropyl)thio)-3,5-dihydroxycyclopentyl)hept-5-enoic acid | [1] |
| CAS Number | 67110-79-6 | [1][3][7] |
| Molecular Formula | C21H29ClO6S | [1][][8] |
| Molecular Weight | 444.97 g/mol | [1][2][8] |
Mechanism of Action: Luteolysis and Beyond
This compound exerts its biological effects by acting as a selective agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[9][10] The binding of this compound to the FP receptor, primarily located on luteal cells in the ovary, initiates a cascade of intracellular events leading to luteolysis.
Signaling Pathway of this compound-Induced Luteolysis
The activation of the FP receptor by this compound triggers the Gαq subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+). The subsequent increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a series of downstream effects culminating in the death of luteal cells and the cessation of progesterone production.[11][12]
Caption: this compound-induced luteolytic signaling cascade.
Quantitative Pharmacological Data
| Parameter | Species | Observation | Reference |
| Luteolytic Potency vs. PGF2α | Rat | Approximately 10 times more potent | [5] |
| Luteolytic Potency vs. PGF2α | Hamster | Approximately 15 to 30 times more potent | [5] |
| Luteolytic Potency vs. PGF2α | Heifer | Approximately 2 times more potent | [5] |
| Spasmogenic Effect vs. PGF2α (Rat Uterus) | Rat | Approximately 5 times more potent | [5] |
In Vivo Efficacy: Dose-Response and Physiological Outcomes
Clinical and experimental studies in various animal models have established effective dosages of this compound for inducing luteolysis, synchronizing estrus, and inducing parturition.
| Species | Dosage | Application | Outcome | Reference |
| Mares | 3.75 mg (i.m.) | Estrus Synchronization | Significant decline in progesterone within 2 days; Treatment to ovulation interval of 9.4 ± 0.4 days | [13] |
| Goats | 7.5 mg (i.m.) | Parturition Induction | Interval from injection to parturition: 33.3 ± 0.9 hours | [14] |
| Goats | 3.75 mg (i.m.) | Parturition Induction | Interval from injection to parturition: 34.1 ± 1.8 hours | [14] |
| Brahman Cattle | 7.5, 15, and 30 mg | Estrus Synchronization | Effective in causing luteolysis and estrous synchrony | [15] |
| Cows | 15 mg (i.m.) | Oestrus Control | Induces luteolysis, followed by estrus in 2-4 days | [4] |
Experimental Protocols
The following provides a generalized methodology for studying the luteolytic effects of this compound in a research setting, based on common practices in published studies.
In Vivo Luteolysis and Estrus Synchronization in Mares
Objective: To evaluate the efficacy of this compound in inducing luteolysis and synchronizing estrus in mares.
Methodology:
-
Animal Selection: Use healthy, cyclic mares with a confirmed corpus luteum via transrectal ultrasonography.
-
Treatment Groups:
-
Hormone Analysis: Collect daily blood samples via jugular venipuncture. Centrifuge to separate plasma and store at -20°C until analysis. Measure plasma progesterone concentrations using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Ovarian Monitoring: Perform daily transrectal ultrasonography to monitor the regression of the corpus luteum and the growth of ovarian follicles.
-
Estrus Detection: Monitor for behavioral signs of estrus (e.g., receptivity to a stallion).
-
Data Analysis: Compare the changes in progesterone concentrations, the interval from treatment to the onset of estrus, and the interval from treatment to ovulation between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Caption: Workflow for in vivo luteolysis studies in mares.
Broader Implications in Prostaglandin Research
While the primary application of this compound is in veterinary reproductive management, its role as a potent PGF2α analogue makes it a valuable tool in fundamental prostaglandin research.[16][17] Studies involving this compound can help to:
-
Elucidate the molecular details of FP receptor activation and signaling.
-
Investigate the physiological roles of the PGF2α system in various tissues and organs beyond the reproductive tract.
-
Develop novel therapeutic agents targeting the PGF2α pathway for human and animal health. For instance, PGF2α analogues are used in ophthalmology to treat glaucoma.[9][18][19]
References
- 1. medkoo.com [medkoo.com]
- 2. This compound [drugfuture.com]
- 3. This compound | 67110-79-6 [chemicalbook.com]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. ema.europa.eu [ema.europa.eu]
- 7. clearsynth.com [clearsynth.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Prostaglandin analogs in ophthalmology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin moieties that determine receptor binding specificity in the bovine corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - Profiling of Luteal Transcriptome during Prostaglandin F2-Alpha Treatment in Buffalo Cows: Analysis of Signaling Pathways Associated with Luteolysis - Public Library of Science - Figshare [plos.figshare.com]
- 12. Profiling of Luteal Transcriptome during Prostaglandin F2-Alpha Treatment in Buffalo Cows: Analysis of Signaling Pathways Associated with Luteolysis | PLOS One [journals.plos.org]
- 13. The PGF2α agonists this compound and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of this compound and Cloprostenol for induction of parturition in pregnant goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of luteolysis and estrous synchronization by a prostaglandin analog (this compound) in Brahman cows and heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Promising alternative clinical uses of prostaglandin F2α analogs: beyond the eyelashes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Basic Research Applications of Luprostiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luprostiol is a synthetic analog of prostaglandin F2α (PGF2α). In veterinary medicine, it is primarily utilized for its potent luteolytic activity, which is the regression of the corpus luteum (CL). This property allows for the synchronization of estrus in cattle and mares, making it a valuable tool in reproductive management. Beyond its clinical applications, this compound serves as a specific agonist for the PGF2α receptor (FP receptor), a G-protein coupled receptor (GPCR), making it a useful tool in basic research to investigate the signaling pathways and cellular processes regulated by PGF2α. This guide provides an in-depth overview of the basic research applications of this compound, focusing on its mechanism of action, experimental protocols, and quantitative data from relevant studies.
Mechanism of Action
This compound exerts its biological effects by binding to and activating the PGF2α receptor (FP receptor). The FP receptor is a member of the G-protein coupled receptor superfamily and primarily couples to the Gq alpha subunit. The binding of this compound to the FP receptor initiates a cascade of intracellular signaling events, leading to luteolysis. The primary mechanism involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. This calcium signaling, along with the activation of protein kinase C (PKC) by DAG, orchestrates the downstream effects of this compound, which include the inhibition of progesterone synthesis and the induction of apoptosis in luteal cells.
Signaling Pathways
The activation of the FP receptor by this compound is believed to trigger multiple downstream signaling pathways that collectively contribute to its luteolytic effect. While the precise signaling network activated by this compound is not fully elucidated, it is expected to be largely consistent with that of endogenous PGF2α.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo and in vitro studies on the effects of this compound.
In Vivo Studies
Table 1: Effect of this compound on Luteolysis and Estrus in Nelore Cows
| Treatment Group | Dose (mg) | Administration Route | Complete Luteal Regression (48h) | Estrus Response (6 days) |
| G1 (Control) | 15 | Intramuscular (IM) | 87% | 61% |
| G2 | 7.5 | Intramuscular (IM) | 100% | 78% |
| G3 | 3.75 | Intramuscular (IM) | 75% | 58% |
| G4 | 7.5 | Intravulvosubmucosal (IVSM) | 100% | 80% |
Table 2: Effect of this compound on Ovulation in Mares
| Treatment Group | Dose (mg) | Interval from Luteolysis Induction to hCG Injection (days) | Interval from Luteolysis Induction to Ovulation (days) |
| This compound (LUP) | 3.75 i.m. | 4.4 ± 0.3 | 6.5 ± 0.4 |
| d-cloprostenol (CLO) | 30 µg i.m. | 5.1 ± 0.3 | 7.2 ± 0.4 |
In Vitro Studies
Table 3: In Vitro Effects of this compound on Bovine Luteal Cells
| Treatment | Progesterone Secretion (% of control) | Cytotoxicity (%) | Intracellular Ca²⁺ Mobilization (%) |
| PGF2α (natural) | 150 | 15 | 150 |
| Dinoprost | 140 | 18 | 145 |
| Cloprostenol | 100 | 25 | 180 |
| This compound | 100 | 37.3 | 200 |
| *P < 0.05 compared to control |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's effects.
In Vitro Luteal Cell Culture and Treatment
1. Luteal Cell Isolation and Culture:
-
Corpora lutea from non-pregnant cows (days 8-12 of the estrous cycle) are collected from a local abattoir.
-
The tissue is minced and subjected to enzymatic digestion using collagenase and DNase.
-
The dispersed cells are filtered and washed, and cell viability is assessed using trypan blue exclusion.
-
Luteal cells are seeded in culture plates at a desired density (e.g., 2 x 10⁵ cells/well) in a suitable culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics).
-
Cells are incubated at 37°C in a humidified atmosphere of 5% CO2.
2. This compound Treatment:
-
After an initial culture period (e.g., 24 hours) to allow for cell attachment, the medium is replaced with fresh medium containing various concentrations of this compound or other PGF2α analogs.
-
A vehicle control (e.g., ethanol) should be included.
-
The cells are incubated for the desired treatment period (e.g., 24 hours).
Progesterone Secretion Assay
1. Sample Collection:
-
At the end of the treatment period, the culture medium is collected from each well.
-
The medium is centrifuged to remove any cellular debris and the supernatant is stored at -20°C until analysis.
2. Progesterone Measurement:
-
Progesterone concentrations in the culture medium are determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
The results are typically normalized to the cell number or protein content in each well.
Cytotoxicity Assay
1. Assay Principle:
-
Cytotoxicity can be assessed using various methods, such as the lactate dehydrogenase (LDH) release assay or the MTT assay. The LDH assay measures the release of LDH from damaged cells into the culture medium.
2. Procedure (LDH Assay):
-
At the end of the treatment period, a sample of the culture medium is collected.
-
The LDH activity in the medium is measured using a commercially available LDH cytotoxicity assay kit.
-
To determine the maximum LDH release, a set of control wells is treated with a lysis buffer.
-
The percentage of cytotoxicity is calculated as: (Sample LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.
Intracellular Calcium Imaging
1. Cell Preparation:
-
Luteal cells are cultured on glass-bottom dishes.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye for a specific period (e.g., 30-60 minutes) at 37°C.
2. Imaging:
-
The cells are washed to remove excess dye and placed on the stage of a fluorescence microscope equipped with an imaging system.
-
A baseline fluorescence is recorded before the addition of this compound.
-
This compound is added to the dish, and the changes in intracellular calcium concentration are monitored over time by recording the fluorescence intensity at specific excitation and emission wavelengths.
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
Conclusion
This compound, as a potent and specific PGF2α analog, is a valuable tool for basic research in reproductive biology and cell signaling. Its ability to induce luteolysis provides a model system for studying the molecular mechanisms of apoptosis and steroidogenesis. The experimental protocols and quantitative data presented in this guide offer a foundation for researchers to design and interpret experiments aimed at further elucidating the intricate roles of PGF2α signaling in various physiological and pathological processes. Future research focusing on the specific downstream signaling cascades and gene regulatory networks activated by this compound will undoubtedly provide deeper insights into its mechanism of action and potential for novel therapeutic applications.
Methodological & Application
Application Notes and Protocols for Luprostiol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luprostiol is a synthetic analog of Prostaglandin F2α (PGF2α), a naturally occurring lipid compound with hormone-like activity.[1] As a potent agonist of the Prostaglandin F2α receptor (FP receptor), this compound is primarily utilized in veterinary medicine for its luteolytic properties.[2][3] However, the underlying mechanism of action, involving the activation of the FP receptor, suggests a broader potential for this compound in cell biology research, particularly in studying cellular processes such as proliferation, differentiation, and apoptosis.[4][5][6] These application notes provide a comprehensive overview of experimental protocols for utilizing this compound in a cell culture setting, based on established methodologies for PGF2α and its analogs.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by binding to and activating the FP receptor, a G-protein coupled receptor (GPCR).[7] The activation of the FP receptor initiates a cascade of intracellular signaling events, primarily through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][7]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[8] The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC).[9] These initial events can then trigger a variety of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway, the phosphoinositide 3-kinase (PI3K)/Akt pathway, and the activation of transcription factors such as NF-κB and NFAT (Nuclear Factor of Activated T-cells).[9][10][11] The specific downstream effects are highly cell-type dependent and can lead to diverse cellular responses including proliferation, apoptosis, or modulation of gene expression.[4][12]
Quantitative Data on the Effects of this compound and Other PGF2α Analogs
Quantitative data on the specific effects of this compound in cell culture are limited in publicly available literature. The tables below summarize available data for PGF2α and its analogs, which can serve as a starting point for designing dose-response experiments with this compound. Researchers should perform their own dose-response curves to determine the optimal concentrations for their specific cell type and experimental setup.
Table 1: Effects of PGF2α and Analogs on Cell Viability and Proliferation
| Compound | Cell Line | Effect | Effective Concentration / IC50 | Citation |
| This compound | Bovine Luteal Theca Cells | Decreased cell viability | 1.0 µg/mL (~2.2 µM) | [6] |
| PGF2α | Ishikawa (Human Endometrial) | Increased cell proliferation | 1-100 nM | [4][5] |
| PGF2α | NIH-3T3 (Mouse Fibroblast) | Increased DNA synthesis | EC50 ~50 nM | [13] |
| PGF2α | Colorectal Adenoma/Carcinoma | No significant effect on growth | Not Applicable | [14] |
| Fluprostenol | Rat Adipose Precursor Cells | Inhibition of differentiation | IC50: 30-100 pM | [15] |
Table 2: Effects of PGF2α and Analogs on Signaling and Other Cellular Responses
| Compound | Cell Line / Tissue | Effect | Effective Concentration | Citation |
| PGF2α | Human Endometrium | Increased inositol phosphate release | 1-100 nM | [4][5] |
| PGF2α | Ishikawa (Human Endometrial) | Increased ERK1/2 phosphorylation | 100 nM | [4][5] |
| PGF2α | Cat Iris | PGE2 Release | EC50 = 45 nM | [16] |
| Cloprostenol | Domestic Cat Luteal Cells | Reduced progesterone concentration | 1 µg/mL | [3][7] |
| PGF2α | NIH-3T3 (Mouse Fibroblast) | Increased tyrosine phosphorylation | Dose-dependent | [8] |
Experimental Protocols
The following are detailed protocols for common cell culture assays to assess the effects of this compound. These should be optimized for the specific cell line and experimental conditions.
General Experimental Workflow
A typical workflow for studying the effects of this compound on cultured cells involves cell seeding, treatment with a range of this compound concentrations, and subsequent analysis using various assays.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest cultured in a 96-well plate
-
This compound stock solution
-
Serum-free cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[17]
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic isopropanol)[6]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in serum-free or low-serum medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, carefully aspirate the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[6]
-
Formazan Crystal Formation: Incubate the plate at 37°C for 3-4 hours, protected from light, to allow for the formation of formazan crystals.[6][8]
-
Solubilization: Add 150 µL of MTT solvent to each well.[6]
-
Measurement: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[6][17] Read the absorbance at 570-590 nm using a microplate reader.[17]
Protocol 2: Apoptosis Detection using Annexin V Staining
This protocol identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.
Materials:
-
Cells cultured in 6-well plates or T25 flasks
-
This compound stock solution
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or 7-AAD staining solution
-
10X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with desired concentrations of this compound and controls for the appropriate duration.
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Collect the culture supernatant (containing floating apoptotic cells). Gently detach the adherent cells using trypsin or a cell scraper. Combine with the supernatant and centrifuge.[5]
-
-
Washing: Wash the cell pellet twice with cold PBS and once with 1X Annexin V Binding Buffer (diluted from 10X stock with distilled water).[4]
-
Staining:
-
Co-staining with Viability Dye:
-
Add 200-400 µL of 1X Binding Buffer to the tube.
-
Add 5 µL of PI or 7-AAD staining solution immediately before analysis.[4]
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[13]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound, as a PGF2α analog, offers a valuable tool for investigating a wide range of cellular processes mediated by the FP receptor. The protocols provided herein offer a foundation for researchers to explore the effects of this compound on cell viability, apoptosis, and signaling. Due to the cell-type specific nature of prostaglandin signaling, it is crucial to optimize these protocols and perform comprehensive dose-response studies to accurately characterize the effects of this compound in any given experimental model.
References
- 1. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Prostaglandin (PG) F(2alpha) receptor expression and signaling in human endometrium: role of PGF(2alpha) in epithelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin F2 Alpha Triggers the Disruption of Cell Adhesion with Cytokeratin and Vimentin in Bovine Luteal Theca Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cloprostenol, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of prostaglandin F2α (PGF2α) on cell-death pathways in the bovine corpus luteum (CL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [3H]AL-5848 ([3H]9beta-(+)-Fluprostenol). Carboxylic acid of travoprost (AL-6221), a novel FP prostaglandin to study the pharmacology and autoradiographic localization of the FP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of prostaglandin F2α (PGF2α) on cell-death pathways in the bovine corpus luteum (CL) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Prostaglandin F2α stimulates motility and invasion in colorectal tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Suppression of mitogen-induced, cell-mediated cytotoxicity by prostaglandin F2 alpha in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Use of Luprostiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luprostiol is a synthetic analog of prostaglandin F2α (PGF2α).[1] Like other PGF2α analogs, it exerts its biological effects by binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[2] Activation of the FP receptor initiates a signaling cascade that can lead to various cellular responses, including intracellular calcium mobilization, and in some cell types, apoptosis and cytotoxicity.[3] These application notes provide a comprehensive guide for the in vitro use of this compound, with a focus on dosage calculation and experimental protocols for studying its effects on cultured cells.
Data Presentation: In Vitro Efficacy of Prostaglandin F2α Analogs
The following table summarizes the effective concentrations of PGF2α and its analogs observed in in vitro studies on bovine luteal cells. This data can be used as a starting point for determining the optimal dosage of this compound for your specific experimental setup. It is important to note that the optimal concentration will vary depending on the cell type, cell density, and the specific biological endpoint being measured. A dose-response experiment is always recommended.
| Compound | Cell Type | Concentration Range | Observed Effects | Reference |
| Prostaglandin F2α | Bovine Luteal Theca Cells | 0.01 mM - 1.0 mM | Disruption of cytokeratin, vimentin, and desmoplakin; increased ROCK protein expression; decreased cell-cell adhesion. | |
| This compound, Cloprostenol, Dinoprost | Bovine Luteal Cells | Not explicitly stated, but implied to be in a pharmacologically active range | This compound and Cloprostenol showed the greatest cytotoxic and pro-apoptotic effects. This compound had the greatest effect on intracellular calcium mobilization. | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, follow the steps below.
Materials:
-
This compound (Molecular Weight: 444.97 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Calculate the required mass of this compound. To prepare a 1 mM stock solution, use the following formula: Mass (mg) = 1 mM * 444.97 g/mol * Volume (L) For example, to make 1 mL of a 1 mM stock solution, you would need 0.445 mg of this compound.
-
Weigh the this compound. Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve in DMSO. Add the appropriate volume of anhydrous DMSO to the tube. For a 1 mM solution, if you weighed 0.445 mg of this compound, you would add 1 mL of DMSO.
-
Ensure complete dissolution. Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Bovine Luteal Cell Culture and Treatment
This protocol is a general guideline for the culture of bovine luteal cells and their treatment with this compound.
Materials:
-
Bovine ovaries (collected from a local abattoir)
-
Collagenase type II
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (prepared as described above)
-
6-well or 24-well cell culture plates
Protocol:
-
Isolation of Luteal Cells: Isolate corpora lutea (CL) from the ovaries. Mince the CL tissue and digest with collagenase type II solution to obtain a single-cell suspension.
-
Cell Seeding: Seed the isolated luteal cells in culture plates at a density of approximately 5 x 10^5 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Allow the cells to adhere and grow for 24-48 hours before treatment.
-
This compound Treatment: Prepare serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate for the desired period (e.g., 24 hours).
In Vitro Cytotoxicity Assay
This protocol describes a method to assess the cytotoxic effects of this compound using a commercially available lactate dehydrogenase (LDH) release assay.
Materials:
-
Treated bovine luteal cells in a 96-well plate
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Prepare Controls: Include wells for no-cell control (medium only), vehicle control (cells treated with the same concentration of DMSO as the highest this compound dose), and a maximum LDH release control (cells treated with a lysis solution provided in the kit).
-
Collect Supernatant: After the incubation period with this compound, carefully collect the cell culture supernatant from each well.
-
Perform LDH Assay: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture and incubating for a specific time.
-
Measure Absorbance: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate Cytotoxicity: Calculate the percentage of cytotoxicity for each treatment group relative to the maximum LDH release control.
Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium levels using the fluorescent indicator Fluo-4 AM.
Materials:
-
Bovine luteal cells cultured on glass-bottom dishes or black-walled 96-well plates
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence microscope or a microplate reader with fluorescence capabilities
Protocol:
-
Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS. Incubate the cells with the Fluo-4 AM solution for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with HBSS to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence intensity of the cells before adding this compound.
-
This compound Stimulation: Add this compound at the desired concentration to the cells and immediately start recording the fluorescence intensity over time.
-
Data Analysis: Analyze the change in fluorescence intensity to determine the kinetics of intracellular calcium mobilization.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and PI staining.[4][5][6]
Materials:
-
Treated bovine luteal cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Harvesting: After treatment with this compound, harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in the provided 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
This compound (PGF2α Analog) Signaling Pathway
Caption: Signaling pathway of this compound via the FP receptor.
Experimental Workflow for In Vitro this compound Treatment
Caption: Experimental workflow for this compound in vitro studies.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. mdpi.com [mdpi.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kumc.edu [kumc.edu]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Luprostiol Administration in Laboratory Animals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luprostiol is a potent synthetic analog of prostaglandin F2α (PGF2α).[1][2] Its primary pharmacological action is luteolysis, the regression of the corpus luteum, making it a valuable tool in reproductive biology research.[1][2] this compound's effects are mediated through the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor. This document provides detailed application notes and protocols for the administration of this compound in various laboratory animal species, focusing on its mechanism of action, pharmacokinetics, and experimental applications.
Mechanism of Action and Signaling Pathway
As an analog of PGF2α, this compound binds to and activates the FP receptor. This receptor is coupled to the Gq protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events lead to the physiological effects of this compound, including smooth muscle contraction and luteolysis.
Pharmacokinetics and Dosage
The pharmacokinetic profile and effective dosage of this compound vary across species. The following tables summarize available data for common laboratory animals.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration |
| Time to Peak Plasma Concentration (tmax) | 15-30 minutes | Intramuscular, Oral |
| Terminal Half-life | 5-7.5 hours | Intravenous, Intramuscular, Oral |
| Bioavailability (vs. IV) | 80-100% | Intramuscular, Oral |
Table 2: Recommended Dosages of this compound for Luteolytic Effects
| Animal Species | Dosage | Route of Administration | Notes |
| Rat | 1 mg/kg | Subcutaneous | Fully effective abortive dose.[3] |
| Rat | 10 mg/kg | Oral | Fully effective abortive dose.[3] |
| Hamster | - | - | Luteolytic effect is 15-30 times that of PGF2α.[3] |
Table 3: Acute Toxicity of this compound
| Animal Species | LD50 | Route of Administration |
| Rat (male) | 116 mg/kg | Intravenous |
| Rat (female) | 130 mg/kg | Intravenous |
| Rat | > 75 mg/kg | Oral (No-Observed-Effect Level) |
| Mouse | > 3 mg/kg | Parenteral (No-Observed-Effect Level) |
| Mouse | > 150 mg/kg | Oral (No-Observed-Effect Level) |
Experimental Protocols
Preparation of this compound Solution for Injection
The commercially available form of this compound is often a 7.5 mg/mL solution in a propylene glycol and water vehicle.[1] For administration to small laboratory animals, this stock solution should be diluted to the desired concentration using sterile, isotonic saline (0.9% NaCl). All dilutions should be performed under aseptic conditions.
Protocol 1: Subcutaneous Administration of this compound in Mice for Luteolysis Induction
This protocol describes the administration of this compound to induce luteolysis in mice.
Materials:
-
This compound stock solution (7.5 mg/mL)
-
Sterile isotonic saline (0.9% NaCl)
-
Sterile syringes (1 mL)
-
Sterile needles (27-30 gauge)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize mice to the housing conditions for at least 72 hours prior to the experiment.
-
Dose Calculation: Weigh each mouse accurately to determine the correct volume of the diluted this compound solution to be administered.
-
Solution Preparation: Dilute the this compound stock solution with sterile saline to a concentration that allows for an appropriate injection volume (typically 5-10 mL/kg for subcutaneous injection in mice).
-
Restraint: Gently restrain the mouse, for example, by scruffing the neck to expose the dorsal subcutaneous space.
-
Injection: Lift the skin between the shoulder blades to form a "tent." Insert the needle, bevel up, into the base of the tented skin.
-
Aspiration: Gently pull back the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site.
-
Administration: Slowly inject the calculated volume of the this compound solution.
-
Post-injection Care: Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage. Return the mouse to its cage and monitor for any adverse reactions.
Protocol 2: Intramuscular Administration of this compound in Rats for Reproductive Studies
This protocol details the intramuscular injection of this compound in rats.
Materials:
-
This compound stock solution (7.5 mg/mL)
-
Sterile isotonic saline (0.9% NaCl)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Animal Preparation: Allow rats to acclimate to their environment before the study.
-
Dose Calculation: Weigh each rat to calculate the precise volume for injection.
-
Solution Preparation: Prepare the required concentration of this compound by diluting the stock solution with sterile saline. The typical injection volume for intramuscular administration in rats is up to 0.3 mL per site.
-
Restraint: Properly restrain the rat to immobilize the hind limb.
-
Site Selection: The quadriceps or gluteal muscles of the hind limb are common sites for intramuscular injections.
-
Injection: Insert the needle into the muscle mass at a 90-degree angle.
-
Aspiration: Aspirate to ensure the needle has not entered a blood vessel.
-
Administration: Inject the solution slowly and steadily.
-
Post-injection Care: Withdraw the needle and return the animal to its cage. Monitor for any signs of pain, distress, or lameness.
Application in Non-Human Primates
The use of this compound in non-human primates is not well-documented in publicly available literature. However, PGF2α and its analogs are known to induce luteolysis in primates.[4] Studies in rhesus monkeys have shown that direct intra-corpus luteum infusion of PGF2α can cause premature functional luteolysis.[4] Research in this area often utilizes other GnRH agonists like leuprolide (Lupron) for controlled reproductive studies. Given the ethical and logistical considerations, any potential use of this compound in non-human primates would require careful dose-finding studies and thorough justification.
Concluding Remarks
This compound is a powerful tool for research in reproductive physiology, particularly for studies involving the modulation of the estrous cycle and pregnancy. The protocols and data presented here provide a foundation for the safe and effective administration of this compound in a laboratory setting. Researchers should always adhere to institutional animal care and use committee (IACUC) guidelines and ensure that all procedures are performed by trained personnel.
References
Application Notes and Protocols for the Combined Use of Luprostiol and hCG in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the utilization of Luprostiol, a synthetic prostaglandin F2α (PGF2α) analogue, in combination with human Chorionic Gonadotropin (hCG) for research purposes. This combination is frequently employed in reproductive biology to synchronize estrus and induce ovulation, particularly in veterinary medicine and animal breeding research. This compound induces luteolysis, the regression of the corpus luteum, leading to a decline in progesterone levels and the initiation of a new follicular phase. Subsequently, hCG, acting as a luteinizing hormone (LH) analogue, triggers the final maturation and ovulation of dominant follicles. Understanding the mechanisms and optimizing the protocols for this combination is crucial for improving reproductive efficiency and for studying the intricate hormonal regulation of the reproductive cycle.
Mechanism of Action and Signaling Pathways
The combined efficacy of this compound and hCG stems from their sequential and complementary actions on the ovary.
This compound (PGF2α Analogue): Luteolysis
This compound, like other PGF2α analogues, initiates the regression of the corpus luteum (CL). The primary mechanism involves:
-
Binding to PGF2α Receptors: this compound binds to specific receptors on the luteal cells.
-
Inhibition of Progesterone Synthesis: This binding triggers a cascade of intracellular events that inhibit steroidogenic acute regulatory (StAR) protein and key enzymes involved in progesterone synthesis.
-
Structural Regression: PGF2α induces vasoconstriction of the blood vessels supplying the CL, leading to ischemia and apoptosis of the luteal cells. This process involves the release of inflammatory mediators like cytokines (e.g., TNF-α) and endothelin-1, which further contribute to the structural demise of the CL.[1]
hCG (LH Analogue): Follicular Maturation and Ovulation
Following luteolysis and the subsequent decrease in progesterone, follicular development ensues. When a dominant follicle reaches a sufficient size, hCG is administered to mimic the natural LH surge. The signaling cascade initiated by hCG includes:
-
LHCGR Activation: hCG binds to the LH/hCG receptor (LHCGR), a G-protein coupled receptor, on the granulosa and theca cells of the preovulatory follicle.
-
cAMP/PKA Pathway: The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and activation of Protein Kinase A (PKA).[2][3] This pathway is central to the resumption of meiosis in the oocyte and the production of steroids necessary for ovulation.
-
ERK1/2 and AKT/mTORC1 Pathways: hCG can also activate other signaling cascades, such as the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the PI3K/AKT/mTORC1 pathways.[2][3][4] These pathways are involved in cell proliferation, differentiation, and survival, contributing to the final stages of follicular maturation and the subsequent formation of the corpus luteum.
Combined Signaling Pathway
The administration of this compound sets the stage for hCG's action by removing the negative feedback of progesterone on the hypothalamus and pituitary, allowing for follicular growth. The subsequent administration of hCG then acts on the mature follicle to induce ovulation. While a direct synergistic signaling interaction at the cellular level is not the primary mode of action, the sequential hormonal changes create a coordinated physiological response.
Caption: Sequential action of this compound and hCG.
Experimental Protocols
The following protocols are based on studies conducted in various animal models. Researchers should adapt these protocols based on the specific species, breed, and experimental objectives.
Protocol 1: Estrus Synchronization and Ovulation Induction in Mares
This protocol is widely used in equine-assisted reproductive technologies.
Materials:
-
This compound solution (e.g., 7.5 mg/mL)
-
hCG (e.g., 1500 IU/vial)
-
Sterile syringes and needles
-
Transrectal ultrasound equipment
Procedure:
-
Initial Assessment: Perform a transrectal ultrasound examination to confirm the presence of a functional corpus luteum (CL). Luteolysis is most effective when the CL is mature, typically 5 days post-ovulation.
-
This compound Administration: Administer a single intramuscular (i.m.) injection of this compound. A common dosage is 3.75 mg.[5]
-
Estrus Detection and Follicular Monitoring: Begin daily estrus detection (teasing with a stallion) and transrectal ultrasound examinations 2-3 days after this compound administration to monitor for signs of estrus and follicular growth.
-
hCG Administration: When a dominant follicle of at least 35 mm in diameter is detected and the mare is in estrus, administer a single intravenous (i.v.) or intramuscular (i.m.) injection of hCG. A typical dose is 1500-3300 IU.[5]
-
Ovulation Confirmation: Perform ultrasound examinations every 12-24 hours to determine the time of ovulation, which is expected to occur 24-48 hours after hCG administration.[5]
Caption: Experimental workflow for mares.
Protocol 2: Estrus Synchronization in Cattle
This protocol can be adapted for use in bovine research models.
Materials:
-
This compound solution
-
hCG
-
Sterile syringes and needles
-
Ultrasound equipment (optional, for research purposes)
Procedure:
-
This compound Administration: Administer a single i.m. injection of this compound. Dosages in cattle can range from 3.75 to 30 mg.[6]
-
Estrus Detection: Observe animals for signs of estrus beginning 24 hours after this compound injection. Estrus is typically observed within 2-5 days.
-
hCG Administration and Insemination: In a fixed-time artificial insemination (FTAI) protocol, hCG can be administered at the time of insemination to ensure ovulation. For example, in some protocols, hCG is administered 12 hours after cloprostenol (another PGF2α analogue) followed by insemination at 48 hours.[7]
Protocol 3: Induction of Parturition in Sows
While not for ovulation induction, this demonstrates another application of this compound, sometimes in combination with other hormones like oxytocin.
Materials:
-
This compound solution
-
Oxytocin
-
Sterile syringes and needles
Procedure:
-
This compound Administration: Administer this compound to sows on day 112-113 of gestation to induce farrowing.
-
Oxytocin Administration: An injection of oxytocin (e.g., 30 IU) can be given 20-24 hours after this compound to further synchronize and facilitate parturition.[8]
Data Presentation
The following tables summarize quantitative data from research studies on the use of this compound and hCG.
Table 1: Efficacy of this compound in Combination with hCG for Estrus Synchronization in Mares [5]
| Parameter | This compound (LUP) + hCG | Cloprostenol (CLO) + hCG | Control (CON) |
| Number of Cycles | Varies by study | Varies by study | Varies by study |
| This compound Dose | 3.75 mg i.m. | - | - |
| hCG Dose | 1500 IU i.v. | 1500 IU i.v. | 1500 IU i.v. |
| Interval from Luteolysis Induction to hCG (days) | 4.4 ± 0.3 | 5.1 ± 0.3 | - |
| Interval from Luteolysis Induction to Ovulation (days) | 6.5 ± 0.4 | 7.2 ± 0.4 | - |
| Interval from hCG to Ovulation (days) | 2.2 ± 0.2 | 2.8 ± 0.2 | 2.5 ± 0.1 |
| Ovulation within 48h post-hCG (%) | Higher than CLO and CON | Lower than LUP | Lower than LUP |
| Pregnancy Rate | Not significantly different | Not significantly different | Not significantly different |
Table 2: Dose-Response of this compound in Brahman Cows and Heifers [6]
| This compound Dose (mg) | Estrus Response (%) |
| 0 | 0 |
| 3.75 | 80 |
| 7.5 | 100 |
| 15 | 100 |
| 30 | 100 |
Concluding Remarks
The combination of this compound and hCG is a powerful tool for manipulating the reproductive cycle in various animal species. The protocols and data presented here provide a foundation for researchers to design and implement studies in reproductive biology, animal science, and drug development. It is imperative to adhere to ethical guidelines and institutional regulations for animal research when conducting such experiments. Further research is warranted to elucidate the nuanced interactions between PGF2α analogues and gonadotropins and to optimize protocols for a wider range of species and applications.
References
- 1. Inter- and intra-cellular mechanisms of prostaglandin F2alpha action during corpus luteum regression in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. medicine.umich.edu [medicine.umich.edu]
- 4. Human Chorionic Gonadotropin Stimulates Theca-Interstitial Cell Proliferation and Cell Cycle Regulatory Proteins by a cAMP-Dependent Activation of AKT/mTORC1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of luteolysis and estrous synchronization by a prostaglandin analog (this compound) in Brahman cows and heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of cloprostenol, human chorionic gonadotropin and estradiol benzoate treatment on estrus synchronization in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of parturition in swine with prostaglandin analogs and oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Preparation and Handling of Luprostiol Stock Solution in Dimethyl Sulfoxide (DMSO)
Introduction
Luprostiol is a potent synthetic analog of Prostaglandin F2α (PGF2α), a lipid compound involved in a wide array of physiological and pathological processes.[1][2] As a selective agonist for the PGF2α receptor (FP receptor), this compound is primarily utilized in research and veterinary applications as a luteolytic agent to control the estrous cycle.[1][3] Its mechanism of action also makes it a valuable tool for researchers in drug development and life sciences studying reproductive biology, inflammation, cardiovascular homeostasis, and smooth muscle contraction.[4][5]
Due to its hydrophobic nature, this compound exhibits limited solubility in aqueous solutions. To facilitate its use in experimental settings, it is standard practice to prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a highly effective and commonly used solvent for this purpose, allowing for the preparation of high-concentration stocks that can be easily diluted to final working concentrations in aqueous culture media or buffer systems.[6]
These application notes provide a comprehensive protocol for the preparation, storage, and handling of this compound stock solutions in DMSO, ensuring solution integrity and reproducibility in experimental outcomes.
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 67110-79-6 | [2] |
| Molecular Formula | C₂₁H₂₉ClO₆S | [6][7] |
| Molecular Weight | 444.96 g/mol | [6] |
| Appearance | Solid powder | [6] |
| Purity | >98% | [6] |
| Solubility | Soluble in DMSO | [6] |
| Storage (Solid Form) | Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C. | [6] |
| Storage (DMSO Stock) | Short-term (days to weeks): 0 - 4°C. Long-term (months): -20°C. | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To accurately prepare a 10 mM concentrated stock solution of this compound using DMSO as the solvent for use in biological experiments.
Materials:
-
This compound powder (CAS 67110-79-6)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Weighing paper or boat
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
1. Pre-Preparation and Safety:
-
Read the Safety Data Sheet (SDS) for both this compound and DMSO before handling.
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
2. Calculation of Required Mass:
-
To prepare a stock solution of a specific molarity, use the following formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )
-
Example for 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM x 1 mL x 444.96 g/mol
-
Mass (mg) = 4.45 mg
-
Therefore, 4.45 mg of this compound powder is required to make 1 mL of a 10 mM stock solution.
-
3. Weighing and Dissolving:
-
Tare the analytical balance with a clean weighing boat.
-
Carefully weigh out the calculated mass (e.g., 4.45 mg) of this compound powder.
-
Transfer the weighed powder into a sterile amber microcentrifuge tube or vial.
-
Using a calibrated micropipette, add the calculated volume of DMSO (e.g., 1 mL) to the tube containing the this compound powder.
-
Securely cap the tube.
4. Solubilization and Storage:
-
Vortex the solution thoroughly for 1-2 minutes until the this compound powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Label the vial clearly with the compound name ("this compound"), concentration (10 mM in DMSO), preparation date, and your initials.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution protected from light at -20°C for long-term use (months) or at 4°C for short-term use (days to weeks).[6]
Protocol 2: Dilution to Final Working Concentration
Objective: To dilute the concentrated DMSO stock solution into an aqueous medium (e.g., cell culture medium, phosphate-buffered saline) for experimental use.
Procedure:
-
Determine the desired final concentration of this compound and the final volume of the working solution.
-
Use the dilution formula M₁V₁ = M₂V₂ to calculate the required volume of the stock solution.
-
M₁ = Concentration of the stock solution (e.g., 10 mM)
-
V₁ = Volume of the stock solution to add (unknown)
-
M₂ = Desired final concentration (e.g., 10 µM)
-
V₂ = Final volume of the working solution (e.g., 1 mL)
-
-
Example Calculation:
-
(10,000 µM) x V₁ = (10 µM) x (1 mL)
-
V₁ = (10 µM x 1 mL) / 10,000 µM
-
V₁ = 0.001 mL or 1 µL
-
-
Add the calculated volume of the stock solution (1 µL) to the final volume of the aqueous medium (1 mL).
-
Mix immediately and thoroughly by pipetting or gentle vortexing to prevent precipitation.
Note: The final concentration of DMSO in the working solution should be kept low (typically <0.5%) as it can have cytotoxic or off-target effects at higher concentrations.
Visualizations
Caption: Workflow for this compound Stock Solution Preparation.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PGF2α antagonists and how do they work? [synapse.patsnap.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound | C21H29ClO6S | CID 43678 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Luprostiol in Reproductive Endocrinology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luprostiol is a synthetic analog of prostaglandin F2α (PGF2α). Due to its potent luteolytic activity, it is a valuable tool in reproductive endocrinology research for studying the mechanisms of luteolysis (the regression of the corpus luteum), estrous cycle synchronization, and the signaling pathways involved in these processes. These application notes provide an overview of this compound's mechanism of action, a summary of its effects in both in vivo and in vitro models, and detailed protocols for its use in experimental settings.
Mechanism of Action
This compound exerts its biological effects by binding to and activating the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor. The activation of the FP receptor initiates a signaling cascade that leads to the regression of the corpus luteum. This process involves a rapid decrease in progesterone synthesis (functional luteolysis) followed by programmed cell death (apoptosis) of the luteal cells (structural luteolysis)[1].
The primary signaling pathway activated by the this compound-FP receptor complex involves the Gq alpha subunit of the G-protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, ultimately leading to the inhibition of steroidogenic enzymes and the initiation of apoptosis[2][3].
References
Application Notes and Protocols: Luprostiol in Oocyte Maturation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luprostiol is a synthetic analogue of the naturally occurring prostaglandin F2α (PGF2α). In veterinary medicine, it is primarily utilized for its potent luteolytic properties, which play a crucial role in the synchronization of estrus and ovulation. The in vivo administration of this compound leads to the regression of the corpus luteum, a decrease in progesterone production, and the initiation of a new follicular phase, culminating in ovulation. While its role in manipulating the estrous cycle is well-established, its direct application in in vitro oocyte maturation (IVM) studies is not a standard practice and is an area of ongoing investigation.
These application notes provide a summary of the current understanding of PGF2α and its analogues in the context of oocyte maturation, detailing the known signaling pathways and a review of experimental findings. Based on available data, direct supplementation of IVM media with PGF2α or its analogues like this compound is not recommended for improving oocyte developmental competence.
Mechanism of Action of PGF2α in the Ovary
Prostaglandin F2α is a key signaling molecule in the female reproductive system. Its primary functions in the ovary include:
-
Luteolysis: PGF2α is the primary factor responsible for the regression of the corpus luteum in many species.
-
Ovulation: An increase in PGF2α concentration within the preovulatory follicle is associated with follicular rupture. This is thought to involve the stimulation of proteolytic enzymes that degrade the follicular wall.
-
Follicular Development: PGF2α and its receptors are involved in the complex signaling cascades that regulate follicular growth and atresia.
The actions of PGF2α are mediated by its specific G-protein coupled receptor, the PGF2α receptor (PTGFR). The presence and concentration of this receptor on different ovarian cell types (granulosa cells, theca cells, and luteal cells) dictate the physiological response to PGF2α.
Application of PGF2α Analogues in In Vitro Oocyte Maturation: A Review of Findings
Despite the critical in vivo role of PGF2α in the ovulatory process, studies investigating its direct effect on oocyte maturation in vitro have not demonstrated a clear benefit. Research in bovine models, a common subject for IVM studies, has shown that supplementation of IVM media with PGF2α does not improve rates of blastocyst development or the quality of the resulting embryos[1][2][3]. Some studies have even suggested that PGF2α may have a detrimental impact on early embryonic development[4][5].
A key finding that may explain these observations is that the PGF2α receptor (PTGFR) is expressed at very low levels or is undetectable in the oocytes of some species, including cattle[1][2]. This suggests that the oocyte itself may not be a primary target for direct PGF2α signaling during the final stages of maturation. While cumulus cells surrounding the oocyte do express PTGFR, the downstream effects of PGF2α stimulation in this context have not been shown to enhance developmental competence in an IVM setting.
Quantitative Data Summary
The following table summarizes the findings from a key study on the effect of PGF2α on bovine oocyte maturation and subsequent embryo development.
| Treatment Group | Concentration | Cleavage Rate (%) | Blastocyst Rate on Day 7 (%) |
| Control | 0 mM | 75.0 | 30.0 |
| PGF2α | 1 mM | 74.0 | 28.0 |
Data adapted from a study on bovine oocytes. The results showed no significant difference between the control and PGF2α treated groups, indicating no improvement in developmental competence with the addition of PGF2α to the IVM medium.[3]
Experimental Protocol: Investigating the Effect of PGF2α on Bovine Oocyte In Vitro Maturation
The following protocol is a representative methodology for studying the effects of PGF2α on bovine oocyte IVM. It is important to note that this protocol is for investigational purposes, as current evidence does not support its use for improving IVM outcomes.
1. Materials and Reagents:
-
Bovine ovaries collected from a local abattoir
-
HEPES-buffered Tyrode's albumin-lactate-pyruvate (HEPES-TALP) medium
-
IVM medium: TCM-199 supplemented with 10% fetal bovine serum (FBS), 0.2 mM sodium pyruvate, 50 µg/mL gentamicin, and gonadotropins (e.g., 10 IU/mL pregnant mare serum gonadotropin (PMSG) and 10 IU/mL human chorionic gonadotropin (hCG))
-
PGF2α stock solution (e.g., 1 mg/mL in ethanol)
-
Fertilization medium (e.g., Fert-TALP)
-
Sperm preparation reagents
-
Culture medium (e.g., SOF)
-
Sterile petri dishes and culture plates
-
Incubator at 38.5°C with 5% CO2 in air and high humidity
2. Cumulus-Oocyte Complex (COC) Collection:
-
Transport bovine ovaries to the laboratory in a thermos containing saline at 30-35°C.
-
Aspirate follicles (2-8 mm in diameter) using an 18-gauge needle attached to a 10 mL syringe.
-
Expel the follicular fluid into a sterile petri dish and search for COCs under a stereomicroscope.
-
Select COCs with a compact, multi-layered cumulus investment and a homogenous ooplasm.
-
Wash the selected COCs three times in HEPES-TALP medium.
3. In Vitro Maturation (IVM):
-
Prepare IVM medium with the desired final concentration of PGF2α. For example, to achieve a 1 µM concentration, dilute the stock solution accordingly. A control group with no PGF2α should be included.
-
Place groups of 10-15 COCs in 50 µL droplets of the prepared IVM media.
-
Cover the droplets with mineral oil to prevent evaporation.
-
Incubate the COCs for 22-24 hours at 38.5°C in a humidified atmosphere of 5% CO2 in air.
4. In Vitro Fertilization (IVF) and Culture (IVC):
-
Following IVM, wash the COCs in fertilization medium.
-
Co-incubate the matured oocytes with capacitated sperm for 18-24 hours.
-
After fertilization, denude the presumptive zygotes by gentle pipetting.
-
Culture the zygotes in a suitable culture medium (e.g., SOF) for 7-9 days.
-
Assess cleavage rates at 48 hours post-insemination and blastocyst development on days 7, 8, and 9.
Signaling Pathways
PGF2α Synthesis Pathway in the Preovulatory Follicle
The synthesis of PGF2α in the primate preovulatory follicle can occur through two primary pathways, both originating from arachidonic acid.
Caption: PGF2α synthesis pathways in the primate periovulatory follicle.[6]
PGF2α Signaling in Ovarian Cells
Upon binding to its receptor (PTGFR) on the surface of ovarian cells (e.g., granulosa or luteal cells), PGF2α activates a signaling cascade that leads to various cellular responses, including changes in gene expression and steroidogenesis.
Caption: Simplified PGF2α signaling pathway in ovarian cells.
Experimental Workflow for Investigating this compound in IVM
The logical flow of an experiment to determine the effect of this compound on in vitro oocyte maturation.
Caption: Experimental workflow for IVM studies with this compound.
Conclusion and Recommendations
Based on the current scientific literature, the direct supplementation of in vitro maturation media with PGF2α or its synthetic analogue, this compound, is not recommended for enhancing the developmental competence of oocytes. Studies have not demonstrated a beneficial effect on subsequent embryo development, and the low to non-existent expression of the PGF2α receptor on the oocyte itself suggests it is not a direct target for this signaling molecule during IVM.
Future research could explore the role of PGF2α signaling in the cumulus-oocyte complex in more detail, but for professionals in drug development and research focused on improving IVM outcomes, efforts should be directed towards other signaling pathways and supplements with more robust evidence of efficacy.
References
- 1. Effects of Prostaglandins E2 and F2α on the in vitro maturation of bovine oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 4. Direct Effects of Prostaglandin F2alpha on Reduced Embryo Development - UNIVERSITY OF TENNESSEE [portal.nifa.usda.gov]
- 5. Detrimental effects of prostaglandin F2alpha on preimplantation bovine embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Luprostiol Stability in Cell Culture Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Luprostiol in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic analog of Prostaglandin F2α (PGF2α).[1] It functions as a potent luteolytic agent by binding to the Prostaglandin F2α Receptor (FP receptor).[2][3] This receptor is a G-protein coupled receptor (GPCR) that primarily activates the Gq signaling pathway. Activation of this pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC), which in turn modulates various cellular processes.[2][4]
Q2: How stable is this compound in cell culture media?
Q3: What are the primary factors that can affect this compound stability in my experiments?
Several factors can influence the stability of this compound in your cell culture experiments:
-
Temperature: Prostaglandins are generally more stable at lower temperatures.[5] Standard incubation at 37°C will likely accelerate degradation compared to storage at 4°C or -20°C.
-
pH: The pH of the cell culture medium (typically ~7.2-7.4) can affect stability. Studies on other prostaglandins have shown that they are more stable in slightly acidic conditions.[6]
-
Media Components: Certain components in cell culture media, such as divalent cations or free radicals, may contribute to the degradation of sensitive molecules.[8] The presence of serum and its enzymatic activity could also play a role.
-
Light Exposure: this compound should be protected from light, as recommended for its storage.[1]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions should be avoided as it can lead to degradation.
Q4: How should I prepare and store this compound for cell culture experiments?
To maximize the stability and reproducibility of your experiments, follow these guidelines:
-
Stock Solutions: Prepare high-concentration stock solutions in a suitable solvent like ethanol or DMSO, as recommended by the manufacturer.[9] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Solutions: Prepare fresh working solutions in your cell culture medium immediately before each experiment. Avoid storing this compound in cell culture medium for extended periods.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker-than-expected biological effects. | Degradation of this compound in the cell culture medium during the experiment. | Prepare fresh working solutions of this compound for each experiment. Minimize the time between adding this compound to the medium and applying it to the cells. Consider replenishing the medium with fresh this compound for long-term experiments (e.g., every 24 hours). Perform a stability study in your specific medium (see Experimental Protocols section). |
| High variability between experimental replicates. | Inconsistent concentrations of active this compound due to degradation. | Ensure all replicates are treated with this compound from the same freshly prepared working solution. Standardize the incubation times precisely. Aliquot stock solutions to minimize variability from freeze-thaw cycles. |
| Complete loss of this compound activity in long-term cultures. | Significant degradation of this compound over several days at 37°C. | For experiments lasting longer than 24 hours, it is advisable to change the medium and add freshly diluted this compound every 24 hours. Alternatively, determine the half-life of this compound in your specific culture conditions to establish a more precise replenishment schedule. |
Quantitative Data Summary
While specific data for this compound in cell culture media is limited, the following table summarizes relevant stability information for other prostaglandins, which can provide an indication of potential behavior.
Table 1: Stability of Prostaglandin E1 (PGE1) in Aqueous Solutions at 37°C
| Solution | pH | Remaining PGE1 after 14 days | Remaining PGE1 after 32 days |
| Isotonic Saline | 4.5 | Not specified | ~25% |
| 0.01 M Phosphate Buffered Saline | 4.7 | Not specified | ~25% |
| 0.1 M Phosphate Buffered Water | 7.4 | ~5% | Not specified |
| Data adapted from Younger E.W., et al. (1986).[6] |
Table 2: In Vivo Pharmacokinetic Properties of this compound
| Species | Time to Peak Plasma Concentration (minutes) | Half-life (hours) |
| Cows | 17.5 | 2.0 |
| Horses | 37.5 | 1.5 |
| Goats | 22.5 | 1.1 |
| Sheep | 30.0 | 1.5 |
| Data from Summary of Product Characteristics for Prosolvin.[1] |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Medium
This protocol provides a framework for researchers to empirically determine the stability of this compound in their specific cell culture medium and under their experimental conditions.
Objective: To quantify the concentration of this compound over time in a specific cell culture medium at 37°C.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile, conical tubes or multi-well plates
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) or an appropriate ELISA kit for this compound or a related PGF2α analog.
-
Analytical standards of this compound
Methodology:
-
Preparation of this compound-Spiked Medium:
-
Prepare a fresh working solution of this compound in your complete cell culture medium at the final concentration used in your experiments (e.g., 1 µM).
-
Prepare a sufficient volume to draw samples at all time points.
-
Gently mix the solution to ensure homogeneity.
-
-
Incubation and Sampling:
-
Dispense the this compound-spiked medium into sterile tubes or wells of a multi-well plate.
-
Place the samples in a 37°C, 5% CO2 incubator.
-
Collect samples at designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
The T=0 sample should be collected immediately after preparation and stored at -80°C until analysis.
-
At each subsequent time point, collect an aliquot and immediately freeze it at -80°C to halt any further degradation.
-
-
Sample Analysis:
-
Thaw all samples simultaneously before analysis.
-
Analyze the concentration of this compound in each sample using a validated HPLC method or a specific ELISA kit.
-
An HPLC method would typically involve protein precipitation followed by separation on a C18 column and detection by UV or MS. Method development and validation are crucial for accurate results.
-
For ELISA, follow the manufacturer's instructions carefully.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Determine the half-life (t½) of this compound in your cell culture medium by fitting the data to an appropriate degradation kinetics model (e.g., first-order decay).
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for stability testing.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. benchchem.com [benchchem.com]
- 3. The PGF2α agonists this compound and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin E1 and F2 alpha stimulate differentiation and proliferation, respectively, of clonal osteoblastic MC3T3-E1 cells by different second messengers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin E(1)-based vasoactive cocktails in erectile dysfunction: how environmental conditions affect PGE(1) efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin F2a synthetic No, cell culture mammalian 38562-01-5 [sigmaaldrich.com]
Troubleshooting Luprostiol-induced cytotoxicity
Welcome to the Technical Support Center for Luprostiol-Related Research.
This guide is designed for researchers, scientists, and drug development professionals to address specific issues that may arise during experiments involving this compound-induced cytotoxicity. Here you will find troubleshooting advice and frequently asked questions in a direct question-and-answer format, detailed experimental protocols, and summaries of quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of Prostaglandin F2α (PGF2α).[1][2] Its primary mechanism of action involves binding to and activating prostaglandin receptors, which initiates intracellular signaling cascades.[3] In target cells, this binding can lead to various cellular responses, including luteolysis (the regression of the corpus luteum), which is its main application in veterinary medicine.[1][4][5]
Q2: What are the known cytotoxic effects of this compound on cells?
In-vitro studies on bovine luteal cells have shown that this compound can induce significant cytotoxic and pro-apoptotic effects.[2] The primary mechanisms identified are a dramatic increase in intracellular calcium mobilization and the induction of apoptosis, a form of programmed cell death.[2][6]
Q3: My this compound experiment is showing over 100% cell viability compared to the control. How is this possible?
This phenomenon can occur if the test compound enhances the metabolic activity of the cells without actually increasing the cell number.[7] Some compounds may stimulate mitochondrial reductases, which are responsible for the conversion of reagents like MTT, leading to an inflated viability reading.[7] It is crucial to confirm these results with an alternative assay that measures a different cellular parameter, such as ATP levels or lactate dehydrogenase (LDH) release for membrane integrity.[7]
Q4: I am observing high background signals in my negative control wells. What could be the cause?
High background can stem from several sources:
-
Contamination: Bacterial or yeast contamination can metabolize assay reagents.
-
Media Components: High concentrations of certain substances in the cell culture medium, such as phenol red, can interfere with absorbance or fluorescence readings.[8][9] It is recommended to test the medium alone with the assay reagent.[8]
-
Reagent Instability: Assay reagents may degrade if not stored properly or if they have undergone multiple freeze-thaw cycles.[7] Always prepare fresh reagents when possible.[7]
Q5: My results are not reproducible between experiments. What factors should I investigate?
Lack of reproducibility often points to variability in experimental conditions. Key factors to check include:
-
Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and growth phase.
-
Reagent Preparation: Use freshly prepared reagents and ensure accurate dilutions.[7] Avoid repeated freezing and thawing of stock solutions.[7]
-
Incubation Times: Adhere strictly to the specified incubation times for both compound treatment and assay development.
-
Pipetting Technique: Inconsistent pipetting can lead to significant well-to-well variability.[7]
-
Edge Effects: The outer wells of a microplate are prone to evaporation. To mitigate this, consider filling the perimeter wells with sterile media or PBS and not using them for data collection.[7]
Troubleshooting Common Cytotoxicity Assay Issues
This section provides guidance on specific problems encountered during common cytotoxicity assays.
| Issue | Possible Cause | Recommended Solution |
| Low Absorbance/Fluorescence Signal | Low Cell Density: Not enough viable cells to generate a strong signal.[10] | Optimize cell seeding density by performing a cell titration experiment. |
| Inefficient Reagent: The assay reagent (e.g., MTT, Resazurin) may be degraded or expired. | Use a fresh batch of reagent and check its expiration date. | |
| Insufficient Incubation Time: The incubation period with the reagent may be too short for color/signal development. | Refer to the assay protocol and ensure the recommended incubation time is followed. | |
| High Background Signal in Media Control | Media Interference: Components in the culture medium (e.g., phenol red, high vitamin concentrations) are reacting with the assay reagent.[8][10] | Test the medium without cells to confirm interference. If necessary, switch to a phenol red-free medium for the assay duration. |
| High Variability Between Replicate Wells | Uneven Cell Seeding: Inconsistent number of cells plated in each well. | Ensure the cell suspension is homogenous before and during plating. Mix gently between pipetting. |
| Pipetting Errors: Inaccurate or inconsistent reagent addition.[7] | Calibrate pipettes regularly. Use a consistent technique for adding reagents to all wells.[7] | |
| Edge Effects: Evaporation from wells on the plate's perimeter.[7] | Avoid using the outer wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.[7] | |
| Compound Interference | Direct Reagent Reduction: this compound itself may be reducing the assay dye (e.g., MTT), leading to a false positive for viability.[8] | Run a cell-free control containing only media, this compound, and the assay reagent. Subtract this background from your experimental wells.[8] |
| Compound Color: If this compound solution is colored, it can interfere with absorbance readings. | Include a control with this compound in media without cells and subtract the absorbance from treated wells. |
Understanding this compound-Induced Cytotoxicity: Signaling Pathways
This compound, as a PGF2α analog, is believed to induce cytotoxicity primarily through the activation of the Prostaglandin F2α receptor (FP receptor). This initiates a cascade of intracellular events culminating in apoptosis.
Proposed Signaling Pathway for this compound-Induced Apoptosis
The diagram below illustrates the proposed signaling pathway. Binding of this compound to the FP receptor leads to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions ([Ca2+]) into the cytoplasm.[2][11] This sustained elevation in intracellular calcium is a key stress signal that can activate downstream apoptotic pathways, including the activation of initiator caspases (like Caspase-8) and executioner caspases (like Caspase-3), leading to DNA fragmentation and cell death.[6][12]
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Quantitative Data Summary
The following table summarizes the observed in-vitro effects of this compound on bovine luteal cells from published literature.
| Parameter | Cell Type | Treatment | Observation | Reference |
| Cytotoxicity | Bovine Luteal Cells | This compound | Greatest cytotoxic effects among PGF2α analogs tested. | [2] |
| Apoptosis | Bovine Luteal Cells | This compound | Greatest pro-apoptotic effects among PGF2α analogs tested (202% of control). | [2] |
| Intracellular Calcium ([Ca2+]i) | Bovine Luteal Cells | This compound | Greatest effect on [Ca2+]i mobilization (200% of control). | [2] |
Experimental Protocols & Workflows
General Cytotoxicity Assay Workflow
A typical workflow for assessing cytotoxicity using a plate-reader-based assay (e.g., MTT, LDH) is outlined below.
Caption: Standard experimental workflow for a plate-based cytotoxicity assay.
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[13] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14]
Materials:
-
Cells and complete culture medium
-
This compound stock solution
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions.[8] Include vehicle controls (medium with solvent) and untreated controls (medium only).[8]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used to correct for background signals.[7]
-
Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background from cell-free wells.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.[15] It is a reliable marker for compromised cell membrane integrity.
Materials:
-
Cells and complete culture medium
-
This compound stock solution
-
96-well clear flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit (contains substrate, cofactor, and dye)
-
Lysis Buffer (often 10X, provided in kits) for positive control
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Cell Plating and Treatment: Follow steps 1-3 as described in the MTT assay protocol. Set up the following controls[9]:
-
Untreated Control: Cells with medium only (measures spontaneous LDH release).
-
Vehicle Control: Cells with medium + solvent.
-
Positive Control (Maximum LDH Release): Cells with medium + Lysis Buffer.
-
Background Control: Medium only (no cells).
-
-
Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis:
-
First, subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
-
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of prostaglandin F2α analogues on the secretory function of bovine luteal cells and ovarian arterial contractility in vitro [agris.fao.org]
- 3. Activation of prostaglandin EP receptors by lubiprostone in rat and human stomach and colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The PGF2α agonists this compound and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis, autophagic cell death, and necroptosis: different types of programmed cell death in bovine corpus luteum regression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Effect of prostaglandin F2 alpha on cytosolic free calcium ion concentrations in rat luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. Cell Proliferation Assays and Cell Viability Assays [labome.com]
Technical Support Center: Optimizing Luprostiol Concentration for Luteolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Luprostiol for luteolysis induction. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for inducing luteolysis?
A1: The optimal concentration of this compound can vary significantly depending on the animal species and the experimental model (in vivo vs. in vitro). For in vivo studies, a common starting point for mares is a single intramuscular injection of 3.75 mg.[1][2] In bovine species, a conventional intramuscular dose is 15 mg, although doses as low as 7.5 mg administered intramuscularly or intravulvosubmucosally have been shown to be effective in Nelore cows.[3] For Brahman cattle, doses of 7.5 mg, 15 mg, and 30 mg have been used to successfully induce luteolysis.[4] For in vitro studies using bovine luteal cells, concentrations are typically in the micromolar range, but it's crucial to perform a dose-response curve to determine the optimal concentration for your specific cell culture conditions.
Q2: My in vivo experiment with this compound failed to induce luteolysis. What are the potential causes?
A2: Several factors can contribute to the failure of luteolysis induction in vivo. Here are some key aspects to consider:
-
Timing of Administration: The age of the corpus luteum (CL) is a critical factor. The CL is generally refractory to prostaglandin F2α (PGF2α) and its analogs like this compound in the very early stages of the luteal phase. Administration is typically recommended during the mid-luteal phase (e.g., day 8 after ovulation in mares).[1]
-
Dosage: The administered dose may have been insufficient. While lower doses can be effective in some cases, a higher concentration may be necessary depending on the individual animal's metabolism and sensitivity. However, be aware that higher doses can also lead to adverse effects.[4]
-
Route of Administration: The method of administration can influence bioavailability. Intramuscular injection is a common and effective route.[1][3] Alternative routes like intravulvosubmucosal administration have also been explored.[3] Ensure the injection was administered correctly.
-
Animal-Specific Factors: Individual variation in metabolism, body condition, and overall health can affect the response to this compound.
Q3: I'm observing high cell death in my in vitro luteal cell culture after this compound treatment. Is this normal?
A3: Yes, this compound, as a PGF2α analog, induces luteolysis in part by promoting apoptosis (programmed cell death) in luteal cells. In vitro studies on bovine luteal cells have shown that this compound can have significant cytotoxic and pro-apoptotic effects.[5][6] If you are observing excessive or rapid cell death that is compromising your experiment (e.g., before you can measure other endpoints), consider the following:
-
Reduce the Concentration: You may be using a concentration that is too high for your specific cell culture conditions. Perform a dose-response experiment to find a concentration that induces the desired luteolytic effect (e.g., decreased progesterone production) without causing immediate, widespread cell death.
-
Shorten the Incubation Time: Analyze your endpoints at earlier time points after this compound treatment.
-
Assess Apoptosis Markers: To confirm that the observed cell death is due to apoptosis, you can measure markers such as caspase activation or DNA fragmentation.
Q4: Can this compound administration affect hormone levels other than progesterone?
A4: Yes, particularly at higher doses, this compound can influence other hormone concentrations. In Brahman cattle, treatment with 15 mg and 30 mg of this compound was associated with decreased concentrations of estrogen and luteinizing hormone (LH) at the time of estrus.[4] In mares, a transient increase in salivary cortisol concentration has been observed following this compound injection, suggesting a mild stress response.[1][2]
Troubleshooting Guides
In Vivo Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete or failed luteolysis (progesterone remains high) | 1. Timing of injection: Corpus luteum may be too young and refractory. 2. Insufficient dose: The dose may be too low for the individual animal. 3. Improper administration: Incorrect injection technique. | 1. Ensure administration is performed during the mid-luteal phase (typically 5-14 days post-ovulation, species-dependent). 2. Consider a dose-escalation study, starting with recommended dosages (e.g., 3.75 mg for mares, 7.5-15 mg for cattle).[1][3][4] 3. Review and ensure proper intramuscular or other chosen route of administration. |
| High incidence of side effects (e.g., excessive sweating, colic in mares) | 1. High dose: The administered dose may be too high. 2. Individual sensitivity: Some animals may be more sensitive to prostaglandins. | 1. Reduce the dosage. Studies in Nelore cows have shown that half the conventional dose (7.5 mg) can be effective.[3] 2. Monitor animals closely after administration. A transient increase in cortisol has been noted in mares even with effective doses.[1] |
| Reduced conception rates in subsequent cycles | 1. High dose of this compound: Higher doses (15 mg and 30 mg in Brahman cattle) have been linked to lower first-service conception rates.[4] 2. Altered hormonal environment: High doses may negatively impact estrogen and LH levels.[4] | 1. Use the minimum effective dose of this compound to induce luteolysis. 2. Monitor follicular development and ovulation timing after this compound administration. |
In Vitro Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| No significant decrease in progesterone production | 1. Insufficient this compound concentration: The dose is not high enough to induce a luteolytic effect. 2. Luteal cell insensitivity: Cells may have lost responsiveness during culture. 3. Short incubation time: The duration of treatment may be too short to observe a significant effect. | 1. Perform a dose-response curve to determine the EC50 for your cell type. 2. Ensure your cell culture conditions are optimal for maintaining luteal cell function. Use positive controls (e.g., other known luteolytic agents). 3. Conduct a time-course experiment to determine the optimal treatment duration. |
| High levels of cytotoxicity and apoptosis | 1. This compound concentration is too high: this compound has been shown to have greater cytotoxic and pro-apoptotic effects compared to natural PGF2α.[5][6] 2. Extended incubation time: Prolonged exposure can lead to increased cell death. | 1. Lower the concentration of this compound. 2. Reduce the incubation time. 3. Use markers of apoptosis (e.g., caspase-3 activity) to quantify the apoptotic response at different concentrations and time points. |
Data Presentation
In Vivo this compound Dosages and Effects
| Species | Dosage | Route | Outcome | Reference |
| Mare | 3.75 mg | Intramuscular (i.m.) | Reliable induction of luteolysis; transient increase in salivary cortisol. | [1][2] |
| Brahman Cow/Heifer | 3.75 mg | i.m. | Longer interval to estrus compared to higher doses. | [4] |
| Brahman Cow/Heifer | 7.5 mg, 15 mg, 30 mg | i.m. | Effective luteolysis. 15 mg and 30 mg doses were associated with lower conception rates and decreased estrogen and LH. | [4] |
| Nelore Cow | 15 mg | i.m. | Conventional and effective dose for luteolysis. | [3] |
| Nelore Cow | 7.5 mg | i.m. or Intravulvosubmucosal (i.v.s.m.) | Effective in inducing luteolysis, comparable to 15 mg i.m. | [3] |
| Nelore Cow | 3.75 mg | i.m. | Less effective at inducing luteolysis. | [3] |
In Vitro Effects of this compound on Bovine Luteal Cells
| Parameter | Effect of this compound | Note | Reference |
| Progesterone (P4) Synthesis | No influence | In contrast to naturally-occurring PGF2α which stimulated P4 secretion. | [5][6] |
| Cytotoxicity | Greatest effect (37.3%) | Compared to naturally-occurring PGF2α, dinoprost, and cloprostenol. | [5][6] |
| Apoptosis | Greatest effect (202%) | Compared to naturally-occurring PGF2α, dinoprost, and cloprostenol. | [5][6] |
| Intracellular Calcium ([Ca2+]i) Mobilization | Greatest effect (200%) | Compared to naturally-occurring PGF2α, dinoprost, and cloprostenol. | [5][6] |
Experimental Protocols
In Vivo Induction of Luteolysis in Mares
-
Animal Selection: Select healthy, cycling mares with a confirmed corpus luteum via transrectal ultrasonography.
-
Timing: Administer this compound on day 8 post-ovulation.
-
Treatment: Prepare a sterile solution of this compound. Administer a single 3.75 mg dose via intramuscular injection.
-
Monitoring Luteolysis:
-
Collect blood samples daily for progesterone analysis. A significant decline in plasma progesterone concentration to baseline levels within two days indicates successful luteolysis.[1]
-
Perform daily transrectal ultrasonography to monitor the regression of the corpus luteum and follicular development.
-
-
Endpoint Measurement: The primary endpoint is the decrease in progesterone concentration. Secondary endpoints can include the interval from treatment to ovulation.
In Vitro Luteolysis Assay with Bovine Luteal Cells
-
Luteal Cell Isolation:
-
Obtain bovine corpora lutea from a local abattoir, preferably from days 8-12 of the estrous cycle.[5]
-
Transport the tissue to the lab on ice in a suitable buffer.
-
Enzymatically digest the tissue using collagenase to isolate luteal cells.
-
Purify the luteal cells using density gradient centrifugation or other suitable methods.
-
-
Cell Culture:
-
Plate the isolated luteal cells in appropriate culture plates and medium.
-
Allow the cells to attach and recover for a specified period (e.g., 24 hours).
-
-
This compound Treatment:
-
Prepare a stock solution of this compound and perform serial dilutions to obtain the desired final concentrations for the dose-response experiment.
-
Remove the old medium from the cells and add fresh medium containing the different concentrations of this compound. Include a vehicle-only control group.
-
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours).[5]
-
Endpoint Analysis:
-
Progesterone: Collect the culture medium and measure progesterone concentration using an appropriate immunoassay (e.g., ELISA, RIA).
-
Cell Viability/Cytotoxicity: Use assays such as MTT, LDH, or live/dead cell staining to assess the effect of this compound on cell viability.
-
Apoptosis: Measure markers of apoptosis, such as caspase-3/7 activity or TUNEL staining.
-
Calcium Mobilization: Use a calcium-sensitive fluorescent dye (e.g., Fura-2) to measure changes in intracellular calcium concentration after this compound stimulation.
-
Visualizations
Caption: this compound signaling pathway in a luteal cell.
Caption: Workflow for in vivo and in vitro luteolysis experiments.
References
- 1. The PGF2α agonists this compound and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alternative low doses and routes of administering a prostaglandin F2α analogue to induce luteolysis in Nelore cows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of luteolysis and estrous synchronization by a prostaglandin analog (this compound) in Brahman cows and heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of prostaglandin F₂α analogues on the secretory function of bovine luteal cells and ovarian arterial contractility in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. okayama.elsevierpure.com [okayama.elsevierpure.com]
Luprostiol Technical Support Center: Troubleshooting Solubility for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering solubility challenges with Luprostiol, a synthetic prostaglandin F2α analogue. The following information, presented in a question-and-answer format, addresses common issues and offers detailed protocols to ensure the successful preparation and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a synthetic analogue of prostaglandin F2α (PGF2α) used in veterinary medicine to synchronize estrus and induce parturition.[1] As a lipophilic molecule, this compound has low aqueous solubility, which can lead to precipitation when preparing solutions for in vitro and in vivo experiments. This can result in inaccurate dosing and unreliable experimental outcomes.
Q2: What are the recommended solvents for dissolving this compound?
This compound is known to be soluble in organic solvents. Based on the behavior of the closely related compound, Prostaglandin F2α, this compound is expected to be readily soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol. Its solubility in aqueous buffers like phosphate-buffered saline (PBS) is significantly lower.
Q3: How should I prepare a stock solution of this compound?
To prepare a high-concentration stock solution, dissolve this compound powder in 100% anhydrous DMSO. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to your weighed this compound. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: My this compound precipitated when I diluted the stock solution in my aqueous experimental buffer. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (like DMSO) is significantly lowered upon addition to the aqueous buffer, causing the lipophilic this compound to fall out of solution. Refer to the Troubleshooting Guide below for detailed solutions.
Quantitative Solubility Data
The following table summarizes the estimated solubility of this compound in various common laboratory solvents. This data is based on the known properties of prostaglandin F2α analogues and should be used as a guideline. For precise experimental needs, it is recommended to perform solubility testing.
| Solvent | Estimated Solubility (mg/mL) | Molarity (mM) at Saturation |
| Dimethyl Sulfoxide (DMSO) | ~ 50 | ~ 112.4 |
| Ethanol (100%) | ~ 50 | ~ 112.4 |
| Methanol (100%) | ~ 50 | ~ 112.4 |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~ 1 | ~ 2.25 |
Molecular Weight of this compound: 444.97 g/mol [2]
Troubleshooting Guide: this compound Precipitation
| Issue | Probable Cause | Recommended Solution |
| Precipitation upon dilution of stock solution in aqueous buffer | The concentration of this compound exceeds its solubility limit in the final aqueous solution due to the lower percentage of organic solvent. | 1. Decrease the final concentration: Lower the target concentration of this compound in your working solution. 2. Increase the co-solvent concentration: If your experimental system allows, increase the final percentage of DMSO. However, for most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid toxicity.[3] 3. Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions of the stock solution in the aqueous buffer. 4. Enhance mixing: Add the this compound stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This promotes rapid dispersion and prevents localized high concentrations. |
| Cloudiness or precipitate forms over time in the final aqueous solution | The solution was initially in a supersaturated state (kinetic solubility) and is now reaching its lower thermodynamic equilibrium solubility. | 1. Prepare fresh solutions: Prepare the final working solution immediately before use. 2. Consider formulation strategies: For longer-term stability, consider using solubilizing agents such as cyclodextrins or formulating the this compound in a lipid-based delivery system. |
| Inconsistent experimental results | Variable amounts of precipitated this compound are leading to inconsistent effective concentrations. | 1. Standardize solution preparation: Ensure a consistent and validated protocol for preparing your this compound solutions. 2. Visual inspection: Always visually inspect your solutions for any signs of precipitation before each experiment. 3. Filter the final solution: Use a 0.22 µm filter to remove any micro-precipitates before adding the solution to your experimental system. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and weigh paper
-
Calibrated pipettes and sterile tips
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder (e.g., 4.45 mg for 1 mL of 10 mM solution).
-
Add the appropriate volume of anhydrous DMSO to the tube (e.g., 1 mL for 4.45 mg of this compound).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
Protocol 2: Preparation of a this compound Working Solution for In Vitro Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final desired concentration of this compound and the final volume of the working solution.
-
Calculate the volume of the stock solution needed. Important: Ensure the final concentration of DMSO in the cell culture medium is below the tolerance level of your cells (typically <0.5%).
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the cell culture medium, add the calculated volume of the this compound stock solution drop by drop.
-
Continue vortexing for a few seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
Visualizations
This compound Signaling Pathway
This compound, as a prostaglandin F2α analogue, is expected to exert its effects by binding to the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor.[4] The activation of the FP receptor primarily couples to Gq protein, initiating a signaling cascade that involves the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[4]
Caption: this compound signaling pathway via the FP receptor.
Experimental Workflow for Solubility Determination
The following diagram outlines a typical workflow for determining the solubility of this compound in a given solvent.
Caption: Workflow for determining this compound solubility.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Luprostiol Experimental Integrity
Welcome to the Technical Support Center for Luprostiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this compound in your studies.
Troubleshooting Guide: Common Issues with this compound Stability
This guide addresses specific issues that may arise during experiments involving this compound, leading to its degradation.
| Issue | Potential Cause | Recommended Solution |
| Loss of Potency/Activity | Improper Storage: Exposure to temperatures above the recommended range or to light can cause degradation.[1][2] | Store this compound solutions at 2-8°C for short-term use and protected from light.[1][2] For long-term storage, consult the manufacturer's recommendations, which may include freezing at -20°C. |
| pH Instability: this compound, like other prostaglandins, is susceptible to degradation at acidic and alkaline pH. | Prepare solutions in a buffer system that maintains a pH between 6 and 7. Avoid highly acidic or alkaline conditions during your experiment. | |
| Oxidative Degradation: Exposure to oxidative conditions can lead to the formation of inactive byproducts. | Degas solvents and use antioxidants if compatible with your experimental setup. Prepare fresh solutions and minimize exposure to air. | |
| Repeated Freeze-Thaw Cycles: This can lead to the degradation of the compound. | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. | |
| Inconsistent Experimental Results | Solvent Effects: The choice of solvent can impact the stability of this compound. | Use high-purity solvents. If using aqueous solutions, ensure the water is of high quality (e.g., HPLC-grade). For stock solutions, ethanol or DMSO are often used, but their final concentration in the assay should be minimal to avoid cellular toxicity.[3] |
| Adsorption to Surfaces: Prostaglandins can adsorb to plastic and glass surfaces, reducing the effective concentration. | Use low-adhesion polypropylene tubes and pipette tips. Silanized glassware can also be used to minimize adsorption. | |
| Presence of Unexpected Peaks in Analysis (e.g., HPLC) | Formation of Degradation Products: This can occur due to hydrolysis, oxidation, or photodegradation. | Conduct forced degradation studies to identify potential degradation products. Use a stability-indicating analytical method, such as a well-validated HPLC method, to separate and quantify this compound from its degradants.[4][5] |
| Contamination: Contamination of reagents or solvents can introduce interfering substances. | Use high-purity reagents and solvents. Filter all solutions before use. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The major metabolic degradation pathway for this compound in vivo is β-oxidation of the carboxylic acid side chain.[1] In experimental settings, chemical degradation can occur through hydrolysis (especially at non-optimal pH), oxidation, and photodegradation.
Q2: What are the optimal storage conditions for this compound solutions?
A2: this compound solutions should be protected from light and stored at cool temperatures.[1][2] For short-term storage (up to a few days), refrigeration at 2-8°C is recommended. For longer-term storage, it is advisable to store aliquots at -20°C or below and avoid repeated freeze-thaw cycles. Always refer to the manufacturer's specific storage instructions.
Q3: How does pH affect the stability of this compound?
A3: Prostaglandins are generally most stable in slightly acidic to neutral pH (around pH 6-7). Both strongly acidic and alkaline conditions can catalyze hydrolysis and other degradation reactions.
Q4: Is this compound sensitive to light?
A4: Yes, this compound should be protected from light.[1][2] Exposure to UV or even ambient light can lead to photodegradation. It is recommended to use amber vials or wrap containers in aluminum foil during experiments and storage.
Q5: What solvents are recommended for preparing this compound solutions?
A5: For stock solutions, organic solvents such as ethanol or dimethyl sulfoxide (DMSO) are commonly used. For aqueous working solutions, it is crucial to use a buffered system to maintain a stable pH. The final concentration of the organic solvent in the experimental medium should be kept low (typically <0.1%) to avoid solvent-induced effects on cells or tissues.
Quantitative Data on Prostaglandin Stability
While specific quantitative degradation kinetic data for this compound is limited in publicly available literature, the following tables provide data for the closely related Prostaglandin F2α (PGF2α) and other prostaglandins, which can serve as a general guide. It is strongly recommended to perform stability studies specific to your experimental conditions for this compound.
Table 1: Half-life of Prostaglandin F2α in Plasma (In Vivo)
| Species | Half-life (Elimination) | Reference |
| Mares | 25.9 ± 5.0 min | [6] |
| Heifers | 9.0 ± 0.9 min | [6] |
Note: In vivo half-life is influenced by metabolic processes and may not directly reflect chemical stability in an in vitro setting.
Table 2: General Stability of Prostaglandins under Different Conditions (Guidance based on analogous compounds)
| Condition | Stressor | Expected Stability | Recommendations |
| pH | Acidic (pH < 4) | Low | Avoid; use buffered solutions. |
| Neutral (pH 6-7) | High | Optimal for solution preparation. | |
| Alkaline (pH > 8) | Low | Avoid; can cause rapid degradation. | |
| Temperature | 37°C | Moderate to Low | Prepare fresh solutions for experiments at physiological temperatures. |
| 2-8°C | High (short-term) | Suitable for short-term storage. | |
| -20°C | High (long-term) | Recommended for long-term storage of stock solutions. | |
| Light | UV/Sunlight | Very Low | Protect from all light sources. Use amber vials or foil. |
| Oxidation | Air/Peroxides | Low | Use degassed solvents; consider antioxidants. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the powder in an appropriate organic solvent such as absolute ethanol or DMSO to a high concentration (e.g., 10 mg/mL).
-
Vortex gently to ensure complete dissolution.
-
-
Preparation of Aliquots:
-
Aliquot the stock solution into single-use, low-adhesion polypropylene vials.
-
Store the aliquots at -20°C or below for long-term storage.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration using a pre-warmed, appropriate aqueous buffer (pH 6-7).
-
Ensure the final concentration of the organic solvent is minimal (<0.1%) to avoid affecting the experimental system.
-
Use the working solution immediately.
-
Protocol 2: Forced Degradation Study to Identify Potential Degradants
This protocol outlines a forced degradation study to understand the degradation profile of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.
-
Preparation of this compound Solution: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified period (e.g., 30 min, 1, 2, 4 hours). Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Incubate the this compound solution (in a sealed vial) at an elevated temperature (e.g., 60°C or 80°C) for a specified period (e.g., 24, 48, 72 hours).
-
Photodegradation: Expose the this compound solution in a photostable, transparent container to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample and analyze it using a stability-indicating HPLC method.
-
The HPLC method should be capable of separating the parent this compound peak from all degradation product peaks.
-
Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradants.
-
Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.
-
Visualizations
This compound (PGF2α Analog) Signaling Pathway
This compound, as a synthetic analog of Prostaglandin F2α (PGF2α), is expected to exert its biological effects by binding to and activating the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor.
Caption: this compound signaling pathway via the FP receptor.
Experimental Workflow for Preventing this compound Degradation
This workflow outlines the key steps to maintain the stability of this compound throughout an experiment.
Caption: Experimental workflow for ensuring this compound stability.
Logical Relationship of Factors Causing this compound Degradation
This diagram illustrates the interplay of various factors that can lead to the degradation of this compound.
References
- 1. [Kinetics of prostaglandin H2 degradation. A method of determining prostaglandin H-convertase activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsm.com [ijpsm.com]
- 3. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Luprostiol In Vitro Applications
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Luprostiol, a synthetic prostaglandin F2α (PGF2α) analog, in in vitro research settings. While this compound is primarily known for its luteolytic effects, unexpected off-target effects can occur in cell culture systems. This guide addresses these potential issues to help researchers ensure the validity and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected cell death in our bovine luteal cell cultures after treatment with this compound. Is this a known phenomenon?
A1: Yes, this is a documented, yet unexpected, side effect. While the primary action of this compound is to induce luteolysis, studies have shown that it can have significant cytotoxic and pro-apoptotic effects in vitro that are more pronounced than those of naturally occurring PGF2α.[1][2] One study found that this compound was the most potent of the tested PGF2α analogs in inducing cell death in cultured bovine luteal cells.[1][2] If you are observing excessive cytotoxicity, consider this a potential off-target effect of the compound.
Q2: What is the molecular mechanism behind this compound-induced cytotoxicity and apoptosis in vitro?
A2: The primary mechanism appears to be a significant mobilization of intracellular calcium ([Ca2+]i).[1][2] this compound has been shown to cause a more substantial increase in [Ca2+]i in bovine luteal cells compared to endogenous PGF2α.[1][2] This prolonged elevation in intracellular calcium can trigger downstream apoptotic pathways, leading to programmed cell death. This is a deviation from the expected signaling cascade which is primarily aimed at luteal regression.
Q3: Our experimental goal is to study luteolysis, but the cytotoxic effects of this compound are confounding our results. What can we do?
A3: This is a common issue when the desired biological effect is masked by off-target cytotoxicity. Here are a few troubleshooting steps:
-
Perform a Dose-Response Curve: Determine the precise concentration at which you observe the desired luteolytic effects without significant cell death. The cytotoxic effects may be concentration-dependent.
-
Time-Course Experiment: Shorten the treatment duration. The apoptotic effects may only manifest after prolonged exposure.
-
Use an Alternative PGF2α Analog: Consider using a different PGF2α analog, such as Dinoprost, which has been shown to have less pronounced cytotoxic effects in vitro.[1][2]
-
Positive Controls: Use naturally occurring PGF2α as a positive control to differentiate the physiological luteolytic response from the unexpected cytotoxic effects of this compound.
Q4: We are studying the effect of this compound on progesterone synthesis and are seeing inconsistent results. Why might this be?
A4: In addition to its cytotoxic effects, this compound has been observed to not influence progesterone synthesis in the same way as natural PGF2α.[1][2] While natural PGF2α and Dinoprost can stimulate progesterone secretion, this compound may not have this effect.[1][2] The lack of progesterone stimulation, combined with the induction of apoptosis, can lead to variable results in steroidogenesis assays.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| High levels of cell death (above baseline) | Off-target cytotoxicity of this compound. | Perform a dose-response curve to find a non-toxic effective concentration. Reduce incubation time. Consider using an alternative PGF2α analog like Dinoprost. |
| Unexpected decrease in cell viability assays (e.g., MTT, WST-1) | This compound-induced apoptosis. | Confirm apoptosis using a specific assay (e.g., Annexin V/PI staining). Refer to the troubleshooting steps in Q3. |
| Inconsistent progesterone levels | This compound does not stimulate progesterone synthesis in vitro. | Use natural PGF2α as a control to establish a baseline for progesterone stimulation. Be aware that this compound's primary in vitro effect may be cytotoxic rather than steroidogenic. |
| High variability between experimental replicates | Cell passage number, inconsistent cell density at the time of treatment, or reagent instability. | Use cells within a consistent, low passage number range. Ensure uniform cell seeding density. Prepare fresh this compound solutions for each experiment. |
Quantitative Data Summary
The following table summarizes the comparative effects of this compound and other PGF2α analogs on bovine luteal cells in vitro, based on published data.[1][2]
| Parameter | Natural PGF2α | Dinoprost | Cloprostenol | This compound |
| Progesterone (P4) Secretion | Stimulated | Stimulated | No Influence | No Influence |
| Cell Viability (% of Control) | ~100% | ~100% | Lower | Lowest (37.3% reduction) |
| Apoptosis (% Increase vs. Control) | Baseline | Baseline | Increased | Highest (202% increase) |
| Intracellular Ca2+ Mobilization (% Increase) | Baseline | Baseline | Increased | Highest (200% increase) |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment (WST-1 Assay)
This protocol is adapted for assessing the cytotoxic effects of this compound on bovine luteal cells.
-
Cell Seeding: Seed enzymatically-isolated bovine luteal cells in a 96-well plate at a density of 2.0 x 10^5 viable cells/ml in a suitable culture medium supplemented with 5% calf serum.
-
Cell Culture: Culture the cells for 24 hours to allow for attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound, natural PGF2α (control), or vehicle (control).
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
WST-1 Reagent Addition: Replace the culture medium with 100 µl of Krebs-Ringer solution and add 10 µl of WST-1 assay solution to each well.
-
Incubation with Reagent: Incubate the plate for 4 hours at 37°C.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate cell viability as the ratio of the absorbance of treated wells to control wells.
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.
-
Cell Treatment: Culture and treat bovine luteal cells with this compound as described in Protocol 1.
-
Cell Harvesting: After the incubation period, gently detach the adherent cells using a cell dissociation agent (e.g., Trypsin-EDTA).
-
Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Visualizations
Signaling Pathways and Workflows
Caption: this compound-induced apoptosis signaling pathway.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
Improving Luprostiol efficacy in research protocols
Welcome to the technical support center for Luprostiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficacy of this compound in research protocols. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and quantitative data summaries to assist you in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound in experimental settings.
Q1: What is the fundamental mechanism of action for this compound?
This compound is a synthetic analog of Prostaglandin F2α (PGF2α). Its primary action is luteolytic, meaning it induces the regression of the corpus luteum (CL).[1] The presence of a functional corpus luteum is a prerequisite for this compound's efficacy. The regression of the CL leads to a rapid decline in progesterone levels, which in turn allows for the initiation of a new follicular phase, leading to estrus and ovulation.
Signaling Pathway of Prostaglandin F2α (this compound)
Caption: PGF2α signaling cascade in a luteal cell leading to luteolysis.
Q2: My animals are not responding to this compound treatment. What are the possible reasons?
Several factors can contribute to a lack of response to this compound. Consider the following troubleshooting checklist:
-
Absence of a functional Corpus Luteum (CL): this compound is only effective in the presence of a mature CL.[1] Administration during the early luteal phase (before day 5 post-ovulation in cattle) or during the follicular phase will not induce estrus.
-
Incorrect Dosage: Ensure the correct dose is being administered for the target species and intended application. Dosages can vary significantly between species.
-
Improper Storage: this compound should be stored according to the manufacturer's instructions, typically protected from light and not stored above 25°C.[1] Degradation of the active compound can lead to reduced efficacy.
-
Drug Interactions: Concurrent administration of non-steroidal anti-inflammatory drugs (NSAIDs) can inhibit endogenous prostaglandin synthesis and may interfere with the luteolytic effect of this compound.
-
Individual Animal Variation: Biological variation exists, and some animals may be less responsive or require a second dose. In some cases, a persistent corpus luteum may be present, requiring further veterinary investigation.
Q3: I am observing a high degree of variability in the timing of estrus following this compound administration. How can I improve synchronization?
Variability in the onset of estrus is a common challenge. Here are some strategies to improve synchronization:
-
Two-Dose Protocol: For synchronizing groups of cycling animals, a two-dose protocol is often more effective than a single dose. The second injection is typically administered 10-14 days after the first. This approach helps to synchronize follicular waves.
-
Combination with GnRH: Incorporating Gonadotropin-Releasing Hormone (GnRH) into the protocol can further improve synchronization. A common strategy is to administer GnRH 7 days before this compound, followed by another GnRH injection and timed artificial insemination (TAI) after the this compound treatment. The initial GnRH injection helps to initiate a new follicular wave.
-
Follicle Size in Mares: In mares, the size of the dominant follicle at the time of this compound administration can influence the interval to ovulation. Mares with larger follicles may ovulate sooner. Ultrasound examination can aid in predicting the timing of ovulation.
Quantitative Data Summary
The following tables provide a summary of this compound dosage and efficacy data from various research studies.
Table 1: Recommended Dosages of this compound for Various Species and Applications
| Species | Application | Dosage | Reference |
| Cattle | Estrus Synchronization | 15 mg | |
| Cattle | Induction of Parturition | 15 mg | |
| Horses | Estrus Synchronization | 3.75 - 7.5 mg | |
| Pigs | Induction of Parturition | 7.5 mg | |
| Goats | Induction of Parturition | 3.75 - 7.5 mg |
Table 2: Estrus Response Rates in Cattle Following this compound Treatment
| Treatment Protocol | Animal Group | Estrus Response Rate (%) | Reference |
| 15 mg this compound (single dose) | Beef Heifers | 44 | |
| 15 mg this compound (two doses, 11 days apart) | Lactating Beef Cows | 52 | |
| 15 mg this compound (two doses, 11 days apart) | Lactating Beef Cows | 23 | |
| 15 mg this compound (single dose, with palpable CL) | Dairy Heifers | 68 | |
| ≥ 7.5 mg this compound | Lactating Beef Cows | 75 - 95 |
Table 3: Interval to Ovulation in Mares Following this compound Treatment
| Treatment | Interval to Ovulation (days) | Reference |
| 3.75 mg this compound | 9.4 ± 0.4 | |
| Saline (Control) | 16.1 ± 0.8 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Estrus Synchronization in Beef Cattle using a Two-Injection Protocol
Objective: To synchronize estrus in a group of cycling beef cows.
Materials:
-
This compound (7.5 mg/mL)
-
Syringes and needles
-
Animal handling facilities
-
Record-keeping materials
Methodology:
-
Animal Selection: Select healthy, cycling beef cows that are at least 40-50 days postpartum and have a body condition score of 5 or greater (on a 9-point scale).
-
First Injection: Administer a 2 mL (15 mg) intramuscular injection of this compound to all selected cows.
-
Second Injection: Eleven days after the first injection, administer a second 2 mL (15 mg) intramuscular injection of this compound to all cows.
-
Estrus Detection: Beginning 24 hours after the second injection, conduct intensive heat detection at least twice daily (morning and evening) for the next 5 days. Look for signs of estrus such as standing to be mounted, mounting other cows, restlessness, and clear mucus discharge.
-
Artificial Insemination: Inseminate cows approximately 12 hours after the first observation of standing heat.
Protocol 2: Induction of Parturition in Sows
Objective: To induce farrowing in pregnant sows for improved management and supervision.
Materials:
-
This compound (7.5 mg/mL)
-
Syringes and needles
-
Farrowing facilities
-
Record-keeping materials
Methodology:
-
Gestation Length Determination: Accurately determine the expected farrowing date for each sow based on breeding records. The average gestation length is typically 114-115 days.
-
Timing of Induction: Administer this compound on day 112 or 113 of gestation. Induction should not be performed more than 2 days before the expected farrowing date to avoid the birth of premature and less viable piglets.
-
Administration: Administer a single 1 mL (7.5 mg) intramuscular injection of this compound.
-
Monitoring: Most sows will begin to farrow within 20-30 hours after the injection. Closely monitor the sows for signs of impending parturition, such as nesting behavior, restlessness, and the presence of milk.
-
Assistance: Be prepared to provide assistance during farrowing if necessary.
Logical Relationship for Troubleshooting this compound Efficacy
Caption: A decision tree for troubleshooting poor efficacy of this compound.
References
Technical Support Center: Luprostiol Half-Life in Experimental Systems
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the half-life of luprostiol in various experimental systems.
Data Presentation: this compound Half-Life
The following table summarizes the reported in vivo half-life of this compound in different animal species. It is important to note that the terminal half-life of the radioactivity (representing this compound and its metabolites) was measured in rats.
| Species | Half-Life (in vivo) | Experimental System/Notes |
| Cattle | 2 hours | Plasma |
| Goats | 1.1 hours | Plasma |
| Sheep | 1.5 hours | Plasma |
| Mares | 1.5 hours | Plasma |
| Rats | 5-7.5 hours | Terminal half-life of radioactivity (this compound and its metabolites) in plasma. |
Experimental Protocols
In Vivo Pharmacokinetic Study for this compound Half-Life Determination
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile and half-life of this compound in a target animal species.
Objective: To determine the plasma half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax) of this compound following intramuscular administration.
Materials:
-
This compound injectable solution
-
Experimental animals (e.g., cattle, pigs, horses)
-
Syringes and needles for administration and blood collection
-
Anticoagulant tubes (e.g., EDTA or heparin)
-
Centrifuge
-
Freezer (-20°C or -80°C) for sample storage
-
Analytical equipment for this compound quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Acclimatize animals to the experimental conditions. Ensure animals are healthy and, if relevant to the study, at a specific stage of their reproductive cycle.
-
Catheterization (Optional but Recommended): For frequent blood sampling, placement of an indwelling jugular catheter is recommended to minimize stress to the animal.
-
Administration: Administer a single intramuscular injection of this compound at the recommended dose for the species.
-
Blood Sampling: Collect blood samples at predetermined time points. A typical schedule includes: 0 (pre-dose), 5, 10, 15, 30, 45 minutes, and 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Plasma Preparation: Immediately after collection, gently invert the anticoagulant tubes to mix. Centrifuge the blood samples (e.g., at 1500 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -20°C or -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use appropriate pharmacokinetic software to calculate parameters including half-life, Cmax, and Tmax from the plasma concentration-time data.
In Vitro Metabolic Stability Assay for this compound
This protocol describes a general method to assess the in vitro metabolic stability of this compound using liver microsomes. This can be adapted for other in vitro systems like hepatocytes.
Objective: To determine the in vitro half-life and intrinsic clearance of this compound in a liver microsomal system.
Materials:
-
This compound
-
Pooled liver microsomes from the species of interest (e.g., human, rat, bovine)
-
NADPH regenerating system (e.g., includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Incubator or water bath (37°C)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
96-well plates or microcentrifuge tubes
-
Centrifuge
-
Analytical equipment for this compound quantification (e.g., LC-MS/MS)
Procedure:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare working solutions in the incubation buffer.
-
Incubation Mixture: In a 96-well plate or microcentrifuge tubes, combine the phosphate buffer, liver microsomes, and this compound working solution. Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a cold organic solvent like acetonitrile.
-
Protein Precipitation: Centrifuge the samples (e.g., at 3000 x g for 10 minutes) to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate or vials and analyze the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear portion of the curve can be used to calculate the half-life (t½ = -0.693 / slope). Intrinsic clearance can also be calculated from these data.
Troubleshooting Guides and FAQs
In Vivo Studies
Q1: Why are the plasma concentrations of this compound lower than expected?
A1:
-
Absorption Issues: Check the injection site and technique. Improper intramuscular injection can lead to poor absorption.
-
Rapid Metabolism: this compound is rapidly metabolized.[1][2][3] Ensure your early time points for blood collection are frequent enough to capture the absorption phase and peak concentration.
-
Analytical Method Sensitivity: Verify that your analytical method has sufficient sensitivity to detect the expected concentrations of this compound.
-
Sample Degradation: Ensure proper handling and storage of plasma samples to prevent degradation of this compound.
Q2: I am seeing high variability in this compound concentrations between individual animals.
A2:
-
Physiological Differences: Individual animal differences in metabolism, body weight, and health status can contribute to variability.
-
Administration Accuracy: Ensure accurate dosing for each animal based on their body weight.
-
Stress: Stress during handling and blood collection can affect physiological parameters. Acclimatize animals and use techniques that minimize stress.
In Vitro Studies
Q3: The in vitro half-life of this compound in my assay is very short, or the compound disappears almost instantly.
A3:
-
High Metabolic Activity: The liver microsomes may have very high metabolic activity towards this compound. Consider reducing the microsomal protein concentration or shortening the incubation time points.
-
Non-Enzymatic Degradation: To check for chemical instability, run a control incubation without the NADPH regenerating system. If the compound still disappears, it may be unstable in the buffer at 37°C.
-
Binding to Plasticware: Some compounds can bind to the plastic of the incubation tubes or plates. Using low-binding plates can help mitigate this.
Q4: My in vitro results are not consistent between experiments.
A4:
-
Reagent Variability: Ensure the quality and consistency of your liver microsomes and NADPH regenerating system. Different batches can have varying activity.
-
Pipetting Accuracy: Inaccurate pipetting of small volumes can lead to significant errors. Calibrate your pipettes regularly.
-
Incubation Conditions: Maintain consistent temperature and shaking/mixing during the incubation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic analog of prostaglandin F2α (PGF2α).[1] It acts as a luteolytic agent by binding to the PGF2α receptor (FP receptor), which is a G-protein coupled receptor.[4][5][6] This binding initiates a signaling cascade that leads to the regression of the corpus luteum.[6]
Q2: What is the main metabolic pathway for this compound?
A2: The primary metabolic pathway for this compound is β-oxidation of the carboxylic acid side chain.[1][3] This process rapidly breaks down the parent compound into metabolites.
Q3: Why is the half-life of this compound different across various species?
A3: The half-life of a drug can vary significantly between species due to differences in drug metabolism and clearance rates.[7][8] Factors such as the activity of metabolic enzymes in the liver and lungs, as well as rates of excretion, contribute to these species-specific pharmacokinetic profiles.
Q4: How can I analyze this compound concentrations in biological samples?
A4: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, is a common and sensitive method for the quantification of prostaglandin analogs like this compound in biological matrices.[9]
Q5: Where can I find detailed information on the signaling pathway of this compound?
A5: this compound, as a PGF2α analog, activates the FP receptor. This can trigger several intracellular signaling pathways, including the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium and activation of protein kinase C (PKC). In some cell types, this can also involve the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of prostaglandins: prediction of steady-state concentrations during intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Pharmacokinetics of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. cellgs.com [cellgs.com]
- 8. Half-life of 13,14-dihydro-15-keto prostaglandin f2 alpha in peripheral plasma of the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
Managing off-target effects of Luprostiol
Welcome to the technical support center for Luprostiol. This resource is designed for researchers, scientists, and drug development professionals to help manage and troubleshoot potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic analog of Prostaglandin F2α (PGF2α). Its primary, on-target effect is to act as a potent agonist at the PGF2α receptor, also known as the FP receptor. The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C, an increase in inositol phosphate turnover, and a subsequent rise in intracellular calcium concentration. In reproductive biology, this signaling cascade in the corpus luteum leads to luteolysis.
Q2: Are there known off-target effects of this compound?
Q3: What are the typical downstream signaling pathways of potential off-target prostanoid receptors?
Understanding the signaling of other prostanoid receptors can help diagnose off-target effects. The primary pathways are:
-
EP1 Receptor: Coupled to Gq, activation leads to increased intracellular calcium ([Ca2+]i), similar to the FP receptor.
-
EP2 Receptor: Coupled to Gs, activation increases intracellular cyclic AMP (cAMP).
-
EP3 Receptor: Primarily coupled to Gi, activation inhibits adenylyl cyclase, leading to a decrease in cAMP. It can also couple to Gq and G12/13.
-
EP4 Receptor: Coupled to Gs, activation leads to an increase in cAMP.
-
DP, IP, TP Receptors: These receptors for other prostaglandins (PGD2, PGI2, and Thromboxane A2, respectively) also have distinct signaling pathways (Gs for DP1 and IP, Gq for TP and DP2) that could be inadvertently activated.
Q4: At what concentration should I be concerned about off-target effects?
Off-target effects are generally observed at concentrations significantly higher than the EC50 or Ki for the primary target (the FP receptor). As a rule of thumb, if you are using this compound at concentrations 10- to 100-fold higher than its effective concentration for FP receptor activation, the potential for off-target effects increases. It is always recommended to perform a dose-response curve for your specific assay to determine the optimal concentration and to minimize the risk of off-target pharmacology.
Troubleshooting Guides
Issue 1: Unexpected Cellular Response Inconsistent with FP Receptor Activation
Symptoms:
-
You observe an increase in intracellular cAMP, which is not a primary downstream signal of FP receptor activation.
-
The observed cellular phenotype does not match published effects of FP receptor agonism in your model system.
-
You see unexpected changes in cell viability or apoptosis that cannot be explained by FP signaling alone[2].
Possible Cause:
-
Activation of off-target receptors, such as EP2 or EP4, which are coupled to Gs and increase cAMP levels.
-
Activation of other G-protein-coupled or non-GPCR pathways at high concentrations.
Troubleshooting Workflow:
References
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of Luprostiol and Cloprostenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of Luprostiol and Cloprostenol, two synthetic analogs of prostaglandin F2α (PGF2α) widely used in veterinary medicine for their potent luteolytic effects. The information presented herein is supported by experimental data to aid researchers and professionals in making informed decisions for their research and development endeavors.
Both this compound and Cloprostenol are functional analogs of PGF2α, designed to induce luteolysis (the degradation of the corpus luteum) and are utilized for the synchronization of estrus and termination of pregnancy in various animal species.[1][2] Their primary mechanism of action involves binding to and activating the prostaglandin F2α receptor (FP receptor), a G protein-coupled receptor.[3] This activation triggers a cascade of intracellular events leading to the functional and structural regression of the corpus luteum.
Quantitative Comparison of In Vitro Efficacy
| Parameter | This compound | Cloprostenol | Naturally-occurring PGF2α | Dinoprost | Source |
| Effect on Progesterone (P4) Secretion | No influence on P4 synthesis | No influence on P4 synthesis | Stimulated P4 secretion (P<0.05) | Stimulated P4 secretion (P<0.05) | [4] |
| Cytotoxic Effect | Greatest cytotoxic effect (37.3%, P<0.001) | Greater than naturally-occurring PGF2α | - | No difference from naturally-occurring PGF2α | [4] |
| Pro-apoptotic Effect | Greatest pro-apoptotic effect (202%, P<0.001) | Greater than naturally-occurring PGF2α | - | No difference from naturally-occurring PGF2α | [4] |
| Intracellular Calcium ([Ca2+]) Mobilization | Greatest effect (200%, P<0.001) | Greater than naturally-occurring PGF2α | - | No difference from naturally-occurring PGF2α | [4] |
| Binding Potency to PGF2α Receptor (Corpus Luteum) | Not Available | d-Cloprostenol is equipotent to PGF2α | Equipotent to d-Cloprostenol | Not Available | [5] |
| Binding Potency to PGF2α Receptor (Corpus Luteum) | Not Available | d-Cloprostenol is ~150 times more potent than dl-Cloprostenol | Not Available | Not Available | [5] |
Signaling Pathway and Experimental Workflow
The activation of the prostaglandin F2α receptor by its ligands initiates a well-characterized signaling cascade. The following diagrams illustrate this pathway and a general workflow for in vitro comparative studies.
Caption: PGF2α Receptor Signaling Pathway.
Caption: Experimental Workflow for In Vitro Comparison.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the comparison.
In Vitro Luteal Cell Culture and Treatment
-
Cell Isolation: Luteal cells are enzymatically isolated from the corpus luteum of the target species (e.g., bovine) at a specific stage of the estrous cycle (e.g., days 8-12).[4]
-
Cell Culture: Cells are cultured in an appropriate medium (e.g., DMEM/F-12) supplemented with serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cultured cells are treated with varying concentrations of this compound, Cloprostenol, or a vehicle control for a specified duration (e.g., 24 hours).[4]
Progesterone (P4) Secretion Assay
-
Sample Collection: After the treatment period, the cell culture medium is collected.
-
Quantification: The concentration of progesterone in the medium is determined using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA).
Cell Viability and Cytotoxicity Assays
-
MTT Assay: Cell viability can be assessed by the ability of mitochondrial dehydrogenases to convert 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into formazan, which is then quantified spectrophotometrically.
-
LDH Assay: Cytotoxicity can be determined by measuring the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells.
Apoptosis Assay
-
Caspase Activity: The activity of key apoptotic enzymes, such as caspase-3, is measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.
-
DNA Fragmentation: Apoptosis-induced DNA fragmentation can be visualized by agarose gel electrophoresis or quantified using ELISA-based methods.
Intracellular Calcium ([Ca2+]) Mobilization Assay
-
Fluorescent Dyes: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM).
-
Measurement: Following stimulation with the prostaglandin analogs, changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity at specific excitation and emission wavelengths.
Receptor Binding Assay
-
Membrane Preparation: Cell membranes are prepared from the corpus luteum or myometrium.[5]
-
Radioligand Binding: A radiolabeled PGF2α (e.g., [3H]PGF2α) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound or Cloprostenol.
-
Quantification: The amount of bound radioligand is measured, and the data is used to determine the binding affinity and potency of the test compounds in inhibiting the binding of the radiolabeled PGF2α.[5]
Summary of Findings
The available in vitro data suggests that while both this compound and Cloprostenol are effective luteolytic agents, they may elicit different cellular responses. A study on bovine luteal cells indicated that this compound has a more pronounced cytotoxic and pro-apoptotic effect and stimulates a greater mobilization of intracellular calcium compared to Cloprostenol.[4] Interestingly, in this particular study, neither synthetic analog stimulated progesterone secretion, unlike naturally-occurring PGF2α.[4]
Regarding receptor interaction, research has shown that the d-enantiomer of Cloprostenol is the biologically active component, exhibiting a significantly higher binding affinity for the PGF2α receptor in bovine corpus luteum cell membranes than the racemic mixture (dl-Cloprostenol).[5] This highlights the stereospecificity of the receptor and the importance of the isomeric form of the drug.
References
- 1. scilit.com [scilit.com]
- 2. mdpi.com [mdpi.com]
- 3. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 4. repository.arizona.edu [repository.arizona.edu]
- 5. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Luprostiol and Dinoprost for Researchers and Drug Development Professionals
A deep dive into the pharmacology and clinical efficacy of two potent prostaglandin F2α analogs.
Luprostiol and Dinoprost are two synthetic prostaglandin F2α (PGF2α) analogs widely employed in both veterinary and human medicine. Their primary therapeutic application lies in their potent luteolytic activity, making them invaluable for the synchronization of estrus in livestock, induction of labor, and termination of pregnancy. Both compounds exert their effects by mimicking the action of endogenous PGF2α, binding to and activating the prostaglandin F2α receptor (FP receptor). This guide provides a comprehensive comparative analysis of this compound and Dinoprost, focusing on their mechanism of action, signaling pathways, and a review of their comparative efficacy based on available experimental data.
Mechanism of Action and Signaling Pathway
This compound and Dinoprost are agonists of the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). The binding of these analogs to the FP receptor, which is primarily coupled to the Gq alpha subunit, initiates a well-defined signaling cascade.
Upon activation, the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration is a key event that leads to the physiological effects of these drugs, such as myometrial contraction. Concurrently, DAG activates protein kinase C (PKC), which can phosphorylate various downstream targets, contributing to the overall cellular response.
Figure 1: Signaling pathway of this compound and Dinoprost via the FP receptor.
Comparative In Vitro Performance
Comparative In Vivo Efficacy
Several in vivo studies have compared the clinical efficacy of this compound and Dinoprost for luteolysis and estrus synchronization in livestock, particularly in cattle and mares. The results of these studies are often variable, likely due to differences in experimental design, dosage, and the physiological status of the animals.
| Species | Application | This compound | Dinoprost | Key Findings | Reference(s) |
| Cattle | Luteolysis | Effective | Effective | One study reported that Dinoprost was more effective than cloprostenol (a related PGF2α analog) at inducing luteolysis, though fertility rates did not differ significantly.[2] Another study found no significant difference in the luteolytic efficacy between the two.[3] | [2][3][4] |
| Mares | Estrus Synchronization | Effective | Effective | Studies in mares have shown that both this compound and Dinoprost are effective in inducing luteolysis and synchronizing estrus.[5] One study suggested that this compound may lead to a better synchronization of ovulation when used in combination with hCG compared to another analog, cloprostenol.[5] A separate study found no significant difference in the interval from treatment to ovulation between this compound and Dinoprost. | [5][6][7][8] |
Table 1: Summary of Comparative In Vivo Efficacy of this compound and Dinoprost.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound or Dinoprost) for the FP receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[9][10][11][12][13]
Figure 2: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the FP receptor are prepared from cultured cells or tissues.
-
Incubation: A fixed concentration of a radiolabeled PGF2α analog (e.g., [3H]PGF2α) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or Dinoprost).
-
Separation: The reaction is allowed to reach equilibrium, after which the membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate the FP receptor and trigger an increase in intracellular calcium concentration.[14][15][16][17][18][19][20][21][22]
Figure 3: Workflow for a calcium mobilization assay.
Methodology:
-
Cell Culture and Dye Loading: Cells endogenously or recombinantly expressing the FP receptor are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Compound Addition: The dye-loaded cells are then exposed to varying concentrations of the test compound (this compound or Dinoprost).
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader or a fluorescence microscope.
-
Data Analysis: The peak fluorescence response at each compound concentration is determined. The data are then plotted as the response versus the log concentration of the compound to generate a dose-response curve, from which the potency (EC50) is calculated.
In Vivo Luteolysis Model (Cattle)
This in vivo model assesses the luteolytic efficacy of PGF2α analogs by monitoring the regression of the corpus luteum (CL) and the subsequent hormonal changes.
Figure 4: Workflow for an in vivo luteolysis model in cattle.
Methodology:
-
Animal Selection and Synchronization: A cohort of cows is synchronized to ensure they have a mature and functional corpus luteum at the time of treatment.
-
Treatment Administration: Animals are randomly assigned to treatment groups and receive an intramuscular injection of this compound, Dinoprost, or a placebo control at a specified dose.
-
Monitoring: The size and vascularity of the corpus luteum are monitored daily or at set intervals using transrectal ultrasonography. Blood samples are collected to measure plasma progesterone concentrations.
-
Estrus Detection: Animals are observed for behavioral signs of estrus.
-
Data Analysis: The rate and extent of luteolysis are determined by the decrease in CL size and the decline in progesterone levels. The interval from treatment to the onset of estrus is also recorded and compared between groups.
Conclusion
This compound and Dinoprost are both effective PGF2α analogs that share a common mechanism of action through the FP receptor, leading to luteolysis and myometrial contraction. While in vivo studies in livestock have demonstrated their clinical efficacy, a lack of publicly available, direct comparative in vitro data on their receptor binding affinity and functional potency makes it difficult to definitively differentiate their pharmacological profiles at a molecular level. The available in vivo data suggest comparable, though sometimes subtly different, clinical outcomes. For researchers and drug development professionals, the choice between these two analogs may depend on factors such as cost, availability, and specific clinical application. Further head-to-head in vitro pharmacological studies are warranted to provide a more complete comparative analysis of these two important therapeutic agents.
References
- 1. adooq.com [adooq.com]
- 2. Rates of luteolysis and pregnancy in dairy cows after treatment with cloprostenol or dinoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 4. Luteolytic effects of cloprostenol sodium in lactating dairy cows treated with G6G/Ovsynch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. The PGF2α agonists this compound and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor-Ligand Binding Assays [labome.com]
- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Structural determinants for calcium mobilization by prostaglandin E2 and prostaglandin F2alpha glyceryl esters in RAW 264.7 cells and H1819 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. logosbio.com [logosbio.com]
- 17. Mobilization of extracellular Ca2+ by prostaglandin F2 alpha can be modulated by fluoride in 3T3-L1 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of the prostaglandins PGF2alpha and PGE2 on calcium signaling in rat hepatocyte doublets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Prostaglandin F2 alpha stimulates phosphatidylinositol 4,5-bisphosphate hydrolysis and mobilizes intracellular Ca2+ in bovine luteal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytosolic free calcium increased by prostaglandin F2 alpha (PGF2 alpha), gonadotropin-releasing hormone, and angiotensin II in rat granulosa cells and PGF2 alpha in human granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Prostaglandin F2 alpha-induced calcium transient in ovine large luteal cells: I. Alterations in cytosolic-free calcium levels and calcium flux - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Luprostiol's Luteolytic Effect In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro validation of the luteolytic effect of Luprostiol, a synthetic prostaglandin F2α (PGF2α) analog. Due to the limited availability of direct in vitro studies on this compound, this document leverages comparative data from other well-characterized PGF2α analogs, namely Cloprostenol and Fluprostenol, to establish a framework for evaluating its efficacy. The experimental protocols and data presented herein are intended to serve as a valuable resource for researchers designing and interpreting in vitro luteolysis studies.
Introduction to Luteolysis and PGF2α Analogs
Luteolysis is the process of corpus luteum (CL) regression, characterized by a rapid decline in progesterone production (functional luteolysis) and subsequent programmed cell death of luteal cells (structural luteolysis). Prostaglandin F2α is the primary physiological trigger for luteolysis in many species. Synthetic PGF2α analogs, such as this compound, Cloprostenol, and Fluprostenol, have been developed for their potent luteolytic activity and are widely used in veterinary medicine to synchronize estrous cycles and treat reproductive disorders. Validating the direct effects of these analogs on luteal cells in a controlled in vitro environment is crucial for understanding their mechanism of action and for the development of new therapeutic agents.
While in vivo studies have demonstrated that this compound effectively induces luteolysis in species like mares and cows, leading to a significant decrease in plasma progesterone concentrations, detailed in vitro investigations are less common in publicly available literature.[1] This guide bridges that gap by presenting a comparative analysis based on the in vitro performance of structurally and functionally similar PGF2α analogs.
Comparative In Vitro Efficacy of PGF2α Analogs
The primary measure of in vitro luteolytic efficacy is the inhibition of progesterone secretion by cultured luteal cells. The following tables summarize quantitative data from studies on Cloprostenol and Fluprostenol.
Table 1: In Vitro Luteolytic Activity of Cloprostenol on Luteal Cells
| Species | Cell Type | Cloprostenol Concentration | Observation | Reference |
| Human | Luteal Tissue Slices | 1 µg/mL | Initial depression of progesterone secretion.[2][3] | [2][3] |
| Felid | Small Luteal Cells | Not specified | Significant reduction in progesterone concentration in culture medium.[4] | [4] |
| Bovine | Luteal Cells | 50 µg (intra-luteal) | Luteolytic dose in vivo, leading to progesterone concentrations of about 1 ng/mL.[5] | [5] |
Table 2: In Vitro Potency of PGF2α Analogs in Adipocyte Differentiation Inhibition (as a proxy for FP receptor agonism)
| Compound | 50% Inhibition Concentration (M) | Relative Potency to PGF2α | Reference |
| Cloprostenol | 3 x 10⁻¹² | ~3333x | [6] |
| Fluprostenol | 3 to 10 x 10⁻¹¹ | ~100-333x | [6] |
| PGF2α | 10⁻⁸ | 1x | [6] |
Note: This data on adipocyte differentiation is included to illustrate the high potency of these analogs as PGF2α receptor (FP receptor) agonists, which is the basis for their luteolytic action.
PGF2α Signaling Pathway in Luteal Cells
The luteolytic action of PGF2α and its analogs is initiated by their binding to the PGF2α receptor (FP receptor), a G-protein coupled receptor on the surface of luteal cells. This binding event triggers a cascade of intracellular signaling pathways that ultimately lead to the inhibition of steroidogenesis and the induction of apoptosis.
Experimental Workflow for In Vitro Luteolysis Validation
The following diagram outlines a typical workflow for the in vitro validation of the luteolytic effect of a PGF2α analog like this compound.
Detailed Experimental Protocols
Luteal Cell Isolation and Culture
This protocol is adapted from standard methods for the isolation of luteal cells from species such as bovine and feline.
Materials:
-
Corpus luteum tissue
-
Hanks' Balanced Salt Solution (HBSS) or Dulbecco's Phosphate Buffered Saline (DPBS)
-
Collagenase (Type I or II)
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Culture medium (e.g., DMEM/F12)
-
Antibiotics (Penicillin/Streptomycin)
Procedure:
-
Aseptically collect corpora lutea from ovaries.
-
Wash the tissue several times with sterile, cold HBSS or DPBS containing antibiotics.
-
Mince the tissue into small pieces (1-2 mm³).
-
Transfer the minced tissue to a sterile flask containing a digestion solution of HBSS/DPBS with collagenase (e.g., 0.25%) and DNase I (e.g., 0.005%).
-
Incubate at 37°C in a shaking water bath for 30-60 minutes, or until the tissue is dispersed.
-
Filter the cell suspension through a sterile nylon mesh (e.g., 70-100 µm) to remove undigested tissue.
-
Wash the cells by centrifugation (e.g., 200 x g for 5 minutes) and resuspend the pellet in culture medium. Repeat this step 2-3 times.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed the cells in culture plates at a desired density (e.g., 1-2 x 10⁵ cells/well in a 96-well plate) in culture medium supplemented with FBS and antibiotics.
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂.
Progesterone Radioimmunoassay (RIA)
This protocol provides a general outline for measuring progesterone concentrations in cell culture supernatant.
Materials:
-
Progesterone antibody
-
¹²⁵I-labeled progesterone tracer
-
Progesterone standards
-
Assay buffer
-
Second antibody (for precipitation)
-
Polyethylene glycol (PEG) solution
-
Gamma counter
Procedure:
-
Collect cell culture supernatant at the end of the treatment period.
-
Set up assay tubes for standards, controls, and unknown samples in duplicate.
-
Add assay buffer, progesterone standards or samples, and progesterone antibody to the respective tubes.
-
Vortex and incubate for a specified time (e.g., 2 hours at room temperature or overnight at 4°C).
-
Add the ¹²⁵I-labeled progesterone tracer to all tubes.
-
Vortex and incubate again.
-
Add the second antibody and PEG solution to precipitate the antibody-bound progesterone.
-
Vortex and incubate.
-
Centrifuge the tubes to pellet the precipitate.
-
Decant the supernatant and measure the radioactivity of the pellet in a gamma counter.
-
Calculate the progesterone concentration in the samples by comparing their radioactivity with the standard curve.[7][8][9]
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.[10][11][12][13][14]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
After the treatment period, remove the culture medium from the wells.
-
Add fresh medium containing MTT solution (e.g., 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is proportional to the absorbance.
Apoptosis (Caspase-3) Assay
This assay measures the activity of caspase-3, a key executioner enzyme in the apoptotic cascade.[15][16][17][18][19]
Materials:
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
Microplate reader
Procedure:
-
After treatment, lyse the cells using the provided lysis buffer.
-
Centrifuge the lysates to pellet cellular debris.
-
Transfer the supernatant (containing the cytosolic proteins) to a new plate.
-
Add the caspase-3 substrate to each well.
-
Incubate at 37°C for 1-2 hours, allowing active caspase-3 to cleave the substrate and produce a colorimetric or fluorometric signal.
-
Measure the absorbance or fluorescence using a microplate reader.
-
The signal intensity is proportional to the caspase-3 activity.
Conclusion
While direct in vitro studies on this compound are not extensively documented, the available in vivo data and comparative in vitro evidence from other potent PGF2α analogs like Cloprostenol and Fluprostenol strongly suggest that this compound exerts a direct luteolytic effect on luteal cells. This is characterized by the inhibition of progesterone synthesis and the induction of apoptosis via the PGF2α receptor-mediated signaling pathway. The experimental protocols detailed in this guide provide a robust framework for the in vitro validation of this compound's luteolytic efficacy and for the comparative analysis of its performance against other PGF2α analogs. Such studies are essential for advancing our understanding of luteal physiology and for the development of improved strategies for reproductive management.
References
- 1. The PGF2α agonists this compound and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of cloprostenol on human luteal steroid and prostaglandin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of cloprostenol on human luteal steroid and prostaglandin secretion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cloprostenol, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Responses to intra-luteal administration of cloprostenol in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. sceti.co.jp [sceti.co.jp]
- 9. A double-antibody radioimmunoassay for serum progesterone using progesterone-3-(O-carboxymethyl) oximino-[125I]-iodo-histamine as radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. academic.oup.com [academic.oup.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Caspase-3 is a pivotal mediator of apoptosis during regression of the ovarian corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. connectsci.au [connectsci.au]
A Researcher's Guide to PGF2α Analogs: A Side-by-Side Comparison
Prostaglandin F2α (PGF2α) analogs are a class of synthetic molecules that mimic the action of the endogenous PGF2α, a potent signaling lipid involved in a myriad of physiological processes. These analogs are indispensable tools in research, offering higher selectivity and stability compared to the natural ligand. This guide provides a comparative analysis of commonly used PGF2α analogs, focusing on their receptor binding affinities, functional potencies, and the underlying signaling mechanisms, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: The FP Receptor and Downstream Signaling
PGF2α and its analogs exert their effects primarily by binding to the Prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR). The activation of the FP receptor predominantly couples to the Gq alpha subunit of the heterotrimeric G protein.[1] This initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]
IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The rise in intracellular calcium, along with the action of DAG, activates protein kinase C (PKC).[1] The signaling cascade further downstream can involve the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38, as well as the PI3K/Akt pathway, ultimately leading to various cellular responses including smooth muscle contraction, cell proliferation, and inflammatory responses.[1][2]
References
Luprostiol vs. Natural PGF2α: A Comparative Guide on Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Luprostiol, a synthetic prostaglandin F2α (PGF2α) analogue, and natural PGF2α (dinoprost). The information presented is based on experimental data from various studies, focusing on key performance indicators relevant to reproductive management in livestock.
At a Glance: Key Efficacy Parameters
| Parameter | This compound | Natural PGF2α (Dinoprost) | Key Findings |
| Luteolytic Efficacy | Effective in inducing luteolysis. | Highly effective in inducing luteolysis. | Both compounds reliably induce luteolysis, leading to a significant decline in progesterone concentrations.[1][2] |
| Uterine Contractility | Less effective than Dinoprost in diestrus and proestrus.[3] | Significant increase in uterine contractility in diestrus, proestrus, and metestrus.[3] | Natural PGF2α demonstrates a more potent effect on bovine myometrial activity compared to this compound.[3] |
| Estrus Synchronization | Effective in synchronizing estrus.[2][4] | Effective in synchronizing estrus. | Both are used effectively in estrus synchronization protocols.[5] this compound may lead to better synchronization of ovulation when used with hCG compared to other synthetics.[4] |
| Interval to Ovulation | Treatment to ovulation interval is significantly shortened.[1] | Not explicitly stated in direct comparison, but PGF2α analogues generally shorten this interval. | In mares, this compound was as effective as d-cloprostenol in shortening the treatment to ovulation interval.[1] |
| Pregnancy/Conception Rates | First-service conception rate was lower at higher doses (15 or 30 mg).[2] | Generally considered effective, though direct comparisons show variability. | While both are effective, some studies suggest synthetic analogues like cloprostenol may have an advantage in pregnancy rates in certain scenarios over dinoprost.[6][7][8] High doses of this compound may negatively impact conception rates.[2] |
In-Depth Experimental Data
Luteolytic and Uterine Activity in Cattle
A study investigating the effects of luteolytic doses of natural and synthetic PGF2α preparations on bovine myometrial activity found that natural PGF2α (Dinoprost) had a more pronounced effect on uterine contractility compared to this compound.[3]
| Compound | Dose | Stage of Estrous Cycle | Change in Uterine Contractility (%) |
| Dinoprost | 25 mg | Diestrus | 515% |
| Proestrus | 198% | ||
| Metestrus | 256% | ||
| This compound | 15 mg | Diestrus | 195% |
| Proestrus | 154% |
Estrus Synchronization and Ovulation in Mares
In a study comparing this compound and another PGF2α analogue, d-cloprostenol, for induction of estrus and ovulation in mares, this compound demonstrated a better synchronization of ovulation following hCG treatment.[4]
| Parameter | This compound (LUP) | d-cloprostenol (CLO) |
| Interval from luteolysis induction to hCG injection (days) | 4.4 ± 0.3 | 5.1 ± 0.3 |
| Interval from luteolysis induction to ovulation (days) | 6.5 ± 0.4 | 7.2 ± 0.4 |
| Interval from hCG injection to ovulation (days) | 2.2 ± 0.2 | 2.8 ± 0.2 |
Another study in mares found that both this compound and d-cloprostenol reliably induced luteolysis and shortened the treatment-to-ovulation interval compared to a saline control.[1]
| Treatment | Treatment to Ovulation Interval (days) |
| This compound (3.75 mg) | 9.4 ± 0.4 |
| d-cloprostenol (22.5 µg) | 9.4 ± 1.3 |
| Saline (Control) | 16.1 ± 0.8 |
Experimental Protocols
Study on Uterine Contractility in Cattle
-
Animals: 4 lactating cyclic cows.
-
Treatments: Intravenous administration of Dinoprost (25 mg), this compound (15 mg), Cloprostenol (500 µg), and Tiaprost (525 µg).
-
Methodology: A miniature pressure transducer was placed in one uterine horn to measure myometrial activity. Intrauterine pressure changes were assessed by computerized planimetry of the pressure tracings 30 minutes before and 60 minutes after treatment.
-
Outcome: The effects on uterine contractility were expressed as a percent change from a control period.[3]
Study on Estrus Synchronization in Mares
-
Animals: 155 mares (in 274 estrous cycles).
-
Treatments: Luteolysis was induced with either this compound (3.75 mg i.m.) or d-cloprostenol (30 µg i.m.). A control group experienced spontaneous luteolysis. Ovulation was induced in all cycles with human chorionic gonadotrophin (hCG, 1500 IU i.v.).
-
Methodology: Breeding records were analyzed to compare the intervals from induction of luteolysis to hCG injection and ovulation.
-
Outcome: The study evaluated the ability of each analogue in combination with hCG to induce estrus and ovulation and their impact on fertility.[4]
Signaling Pathways and Workflows
PGF2α Signaling Pathway in Luteolysis
The binding of PGF2α or its analogues to the PGF2α receptor (FP) on luteal cells initiates a signaling cascade that leads to luteolysis. This process involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately result in decreased progesterone synthesis and apoptosis of the luteal cells.
Caption: PGF2α signaling pathway leading to luteolysis.
Experimental Workflow for Comparing Uterine Contractility
The following diagram illustrates the workflow used to compare the effects of this compound and natural PGF2α on bovine uterine contractility.
Caption: Workflow for uterine contractility experiment.
Experimental Workflow for Estrus Synchronization Study
This diagram outlines the process for evaluating estrus synchronization protocols using this compound in mares.
Caption: Workflow for estrus synchronization experiment.
References
- 1. The PGF2α agonists this compound and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of luteolysis and estrous synchronization by a prostaglandin analog (this compound) in Brahman cows and heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effects of natural and synthetic PGF2 alpha preparations on the uterine contractility of cattle] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Estrus synchronization in ewes with PGF2α and biostimulated with “male effect” [scielo.org.mx]
- 6. Rates of luteolysis and pregnancy in dairy cows after treatment with cloprostenol or dinoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Compared to dinoprost tromethamine, cloprostenol sodium increased rates of estrus detection, conception and pregnancy in lactating dairy cows on a large commercial dairy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vivo Stress Response to Luprostiol and D-cloprostenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo stress responses induced by two synthetic prostaglandin F2α (PGF2α) analogues, Luprostiol and D-cloprostenol. Both compounds are potent luteolytic agents used in veterinary medicine to synchronize estrus and for other reproductive management purposes. While effective, the administration of PGF2α analogues can be associated with side effects that may elicit a physiological stress response. This guide summarizes available experimental data to compare the stress-related effects of this compound and D-cloprostenol, providing valuable information for drug selection and development.
Executive Summary
Both this compound and D-cloprostenol are effective luteolytic agents. Experimental data from a comparative study in mares indicates that both drugs can induce a transient increase in salivary cortisol, a key biomarker of physiological stress. However, this compound administration resulted in a more pronounced cortisol response compared to D-cloprostenol. Notably, neither drug induced significant changes in heart rate or heart rate variability, suggesting a limited impact on the cardiovascular stress response.
Data Presentation: Quantitative Comparison of Stress Markers
The following table summarizes the quantitative data from a crossover study comparing the in vivo stress response to this compound and D-cloprostenol in mares.[1][2][3]
| Parameter | Treatment Group | Pre-injection | 60 min Post-injection | Statistical Significance |
| Salivary Cortisol (ng/ml) | Saline (Control) | 1.3 ± 0.2 | 1.0 ± 0.3 | Not Significant |
| This compound (3.75 mg, i.m.) | 1.4 ± 0.3 | 8.0 ± 1.4 | p < 0.001 | |
| D-cloprostenol (22.5 µg, i.m.) | 1.4 ± 0.3 | 4.2 ± 0.7 | p < 0.001 | |
| Heart Rate (beats/min) | Saline (Control) | Not specified | Decreased over time | Independent of treatment (p < 0.05) |
| This compound | Not specified | Decreased over time | Independent of treatment (p < 0.05) | |
| D-cloprostenol | Not specified | Decreased over time | Independent of treatment (p < 0.05) | |
| Heart Rate Variability | All Groups | Not specified | No significant changes | Not Significant |
Experimental Protocols
The data presented above was obtained from a study with the following experimental design:
Objective: To evaluate the stress reaction in response to this compound and D-cloprostenol in mares.[1]
Animals: Eight healthy mares.[1]
Experimental Design: A crossover design was employed where each mare received three treatments in a randomized order:[1]
-
Treatment LUP: 3.75 mg of this compound administered intramuscularly (i.m.).[1]
-
Treatment CLO: 22.5 µg of D-cloprostenol administered i.m.[1]
-
Treatment CON: 0.5 ml of saline (0.9% NaCl) administered i.m. as a control.[1]
Treatments were administered on day 8 after ovulation.[1]
Data Collection:
-
Saliva Samples: Collected immediately before and 60 minutes after injection for cortisol analysis.[1][3]
-
Heart Rate and Heart Rate Variability: Monitored continuously.[1]
-
Plasma Progesterone: Blood samples were collected to confirm luteolysis.[1]
Statistical Analysis: Appropriate statistical methods were used to compare the effects of the different treatments over time.[1]
Signaling Pathways and Mechanism of Action
This compound and D-cloprostenol are synthetic analogues of Prostaglandin F2α (PGF2α) and exert their biological effects by binding to the PGF2α receptor (FP receptor), a G-protein coupled receptor.[4][5][6] The activation of the FP receptor initiates a cascade of intracellular events leading to luteolysis, the regression of the corpus luteum. D-cloprostenol is the dextrorotatory, biologically active enantiomer of cloprostenol.
The binding of PGF2α analogues to the FP receptor primarily activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to decreased progesterone production and the structural regression of the corpus luteum.
References
- 1. The PGF2α agonists this compound and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
Validating Luprostiol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Luprostiol's performance against other prostaglandin F2α analogs, supported by experimental data. Detailed methodologies for key experiments are presented to ensure reproducibility and aid in study design.
This compound, a synthetic analog of prostaglandin F2α (PGF2α), is a potent luteolytic agent used in veterinary medicine to synchronize estrus and manage various reproductive conditions in livestock. Its efficacy is primarily attributed to its ability to induce the regression of the corpus luteum (CL), the transient endocrine structure responsible for producing progesterone. This guide delves into the experimental validation of this compound, comparing its performance with other commonly used PGF2α analogs such as d-cloprostenol and dinoprost.
Comparative Performance of this compound
Experimental studies have demonstrated this compound's effectiveness in inducing luteolysis and synchronizing estrus in various animal models. When compared to other PGF2α analogs, this compound exhibits a comparable, and in some aspects, superior performance profile.
Estrus Synchronization in Mares
A study comparing this compound and d-cloprostenol in mares for estrus synchronization revealed that both were effective in inducing luteolysis. However, the interval from treatment to ovulation was numerically shorter in the this compound-treated group, suggesting a potentially more predictable response.
Table 1: Comparison of this compound and d-cloprostenol for Estrus Synchronization in Mares
| Parameter | This compound (3.75 mg, i.m.) | d-cloprostenol (22.5 µg, i.m.) | Saline (Control) |
| Interval from Treatment to Ovulation (days) | 9.4 ± 0.4 | 9.4 ± 1.3 | 16.1 ± 0.8 |
| Decline in Progesterone Concentration | Significant decline within 2 days | Significant decline within 2 days | No significant decline |
| Salivary Cortisol Increase (60 min post-injection) | Significant increase | Significant increase | No significant change |
Data adapted from a cross-over design study in eight mares.[1][2]
In Vitro Effects on Bovine Luteal Cells
An in vitro study on cultured bovine luteal cells provided insights into the direct cellular effects of this compound compared to naturally-occurring PGF2α, dinoprost, and cloprostenol. This compound demonstrated the most potent cytotoxic and pro-apoptotic effects among the tested analogs. While naturally-occurring PGF2α and dinoprost stimulated progesterone secretion, this compound and cloprostenol did not, highlighting different functional impacts at the cellular level.
Table 2: In Vitro Effects of PGF2α Analogs on Bovine Luteal Cells
| Parameter | Naturally-occurring PGF2α | Dinoprost | Cloprostenol | This compound |
| Progesterone Secretion | Stimulated | Stimulated | No influence | No influence |
| Cytotoxicity | - | - | Greater than natural PGF2α | Greatest effect (37.3%) |
| Apoptosis | - | - | Greater than natural PGF2α | Greatest effect (202%) |
| Intracellular Ca2+ Mobilization | - | - | - | Greatest effect (200%) |
Data from a study on enzymatically-isolated bovine luteal cells stimulated for 24 hours.[3]
Experimental Protocols
To facilitate the validation and comparison of this compound in a research setting, detailed methodologies for key experiments are provided below.
Estrus Synchronization and Ovulation Induction in Mares
Objective: To evaluate the efficacy of this compound in comparison to d-cloprostenol for inducing luteolysis and synchronizing ovulation in mares.
Animals: Eight healthy, cycling mares.
Experimental Design: A cross-over design where each mare received three treatments in a randomized order:
-
This compound (LUP): 3.75 mg, intramuscular (i.m.) injection.
-
d-cloprostenol (CLO): 22.5 µg, i.m. injection.
-
Saline (CON): 0.5 ml of 0.9% NaCl, i.m. injection (Control).
Treatments were administered on day 8 after ovulation.
Methodology:
-
Ovulation Monitoring: Ovaries were examined daily via transrectal ultrasonography to detect ovulation.
-
Treatment Administration: On day 8 post-ovulation, the assigned treatment was administered.
-
Blood Sampling: Blood samples were collected daily to measure plasma progesterone concentrations.
-
Hormone Analysis: Progesterone concentrations were determined using a validated radioimmunoassay (RIA).
-
Data Analysis: The interval from treatment to ovulation and changes in progesterone concentrations were compared between treatment groups using appropriate statistical methods (e.g., ANOVA for repeated measures).
In Vitro Bovine Luteal Cell Culture and Analysis
Objective: To assess the direct effects of this compound and other PGF2α analogs on the function and viability of bovine luteal cells.
Cell Source: Corpora lutea collected from cows between days 8 and 12 of the estrous cycle.
Methodology:
-
Luteal Cell Isolation: Luteal tissue was enzymatically digested to isolate individual luteal cells.
-
Cell Culture: Isolated cells were cultured in a suitable medium (e.g., DMEM/F12) supplemented with serum.
-
Treatment: Cultured cells were stimulated for 24 hours with one of the following:
-
Naturally-occurring PGF2α
-
Dinoprost
-
Cloprostenol
-
This compound
-
-
Progesterone Assay: The concentration of progesterone in the culture medium was measured by enzyme immunoassay to assess steroidogenic activity.
-
Cell Viability Assay: A colorimetric assay (e.g., MTT assay) was used to determine the cytotoxic effects of the treatments.
-
Apoptosis Assay: Apoptosis was quantified by measuring the activity of caspase-3, a key executioner enzyme in the apoptotic pathway.
-
Intracellular Calcium Measurement: Changes in intracellular calcium concentration ([Ca2+]i) were monitored using a fluorescent calcium indicator (e.g., Fura-2 AM) to assess signaling pathway activation.
-
Data Analysis: The effects of different treatments on progesterone secretion, cell viability, apoptosis, and calcium mobilization were compared using statistical analysis (e.g., one-way ANOVA followed by post-hoc tests).
Mandatory Visualizations
Prostaglandin F2α Signaling Pathway in Luteal Cells
Caption: PGF2α signaling pathway in a luteal cell leading to luteolysis.
Experimental Workflow for Estrus Synchronization in Cattle
Caption: A typical two-injection protocol for estrus synchronization in cattle using this compound.
References
Luprostiol's Interaction with Prostaglandin Receptors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Luprostiol, a synthetic analog of prostaglandin F2α (PGF2α), is primarily recognized for its potent luteolytic activity, making it a valuable tool in veterinary reproductive medicine. This activity is mediated through its interaction with the prostaglandin F receptor (FP receptor). However, a comprehensive understanding of its potential cross-reactivity with other prostaglandin receptor subtypes is crucial for a complete pharmacological profile and for identifying potential off-target effects. This guide provides a comparative analysis of this compound's interaction with various prostaglandin receptors, supported by available experimental data on closely related analogs and detailed experimental methodologies.
Prostaglandin Receptor Subtypes and Their Signaling
Prostaglandins exert their diverse physiological effects by binding to a family of G protein-coupled receptors (GPCRs). These are broadly classified into five main types: DP, EP, FP, IP, and TP receptors, with the EP receptor further subdivided into four subtypes (EP1, EP2, EP3, and EP4). Each receptor subtype is preferentially activated by its natural ligand and couples to distinct intracellular signaling pathways, leading to varied cellular responses.
-
FP Receptor: The primary target for PGF2α and its analogs like this compound. It is a Gq-coupled receptor, and its activation leads to the stimulation of phospholipase C (PLC), which in turn mobilizes intracellular calcium (Ca2+) and activates protein kinase C (PKC).
-
EP Receptors:
-
EP1 Receptor: Also Gq-coupled, its activation results in increased intracellular calcium.
-
EP2 and EP4 Receptors: These are Gs-coupled receptors. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
EP3 Receptor: This receptor is Gi-coupled, and its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.
-
-
DP, IP, and TP Receptors: These receptors are activated by PGD2, PGI2 (prostacyclin), and thromboxane A2, respectively, and mediate a wide range of physiological effects.
Comparative Binding Affinity of Prostaglandin F2α Analogs
| Compound | FP Receptor Ki (nM) | EP1 Receptor Ki (nM) | EP2 Receptor Ki (nM) | EP3 Receptor Ki (nM) | EP4 Receptor Ki (nM) | DP Receptor Ki (nM) | IP Receptor Ki (nM) | TP Receptor Ki (nM) |
| Fluprostenol | 3-4 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| PGF2α (Natural Ligand) | 3-4 | 120 | >1000 | 120 | 250 | 35 | >1000 | 120 |
| Travoprost acid ((+)-Fluprostenol) | 35 ± 5 | 9540 | >100,000 | 3501 | 41,000 | 52,000 | >90,000 | 121,000 |
| Latanoprost acid | 98 | - | - | - | - | - | - | - |
| Bimatoprost acid | 83 | 95 | - | 387 | - | - | - | - |
Data for Fluprostenol and PGF2α are from a study on mouse prostanoid receptors.[1] Data for Travoprost acid, Latanoprost acid, and Bimatoprost acid are from a separate study.[2]
Interpretation of Data:
The data on Fluprostenol suggests a high affinity and selectivity for the FP receptor, with Ki values in the low nanomolar range.[1] Its affinity for other prostaglandin receptors (EP1, EP2, EP3, EP4, DP, IP, and TP) is significantly lower, with Ki values greater than 1000 nM.[1] This indicates that at therapeutic concentrations, this compound, like Fluprostenol, is expected to primarily exert its effects through the FP receptor with minimal off-target activity on other prostaglandin receptors. For comparison, the natural ligand PGF2α shows a broader binding profile, with notable affinity for the EP1, EP3, and DP receptors in addition to the FP receptor.[1] Other synthetic PGF2α analogs used in ophthalmology, such as Travoprost acid, also demonstrate high selectivity for the FP receptor.[2]
Functional Activity of Prostaglandin F2α Analogs
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For Gq-coupled receptors like the FP receptor, this is often measured as an increase in intracellular calcium. For Gs and Gi-coupled receptors, the response is measured by changes in intracellular cAMP levels.
While specific EC50 values for this compound across a receptor panel are not available, data for the closely related (+)-Fluprostenol (Travoprost acid) at the FP receptor show a potent agonist activity with an EC50 of 2.4 nM. Studies on another PGF2α analog, Cloprostenol, have demonstrated its ability to induce functional regression in luteal cells, confirming its potent agonist activity at the FP receptor.
Signaling Pathways and Experimental Workflows
To facilitate a clearer understanding of the mechanisms discussed, the following diagrams illustrate the primary signaling pathway of the FP receptor and a general workflow for a competitive binding assay.
References
- 1. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Apoptotic Effects of Luprostiol and Cloprostenol
For Researchers, Scientists, and Drug Development Professionals
Published: December 8, 2025
This guide provides a comparative overview of the apoptotic effects of Luprostiol and Cloprostenol, two synthetic prostaglandin F2α (PGF2α) analogues. While both compounds are recognized for their potent luteolytic activity, which is fundamentally mediated by apoptosis, direct comparative studies quantifying their apoptotic efficacy at the cellular level are not extensively documented in publicly available literature.[1][2] This guide, therefore, synthesizes the established mechanisms of PGF2α-induced apoptosis and presents a framework for the direct comparison of this compound and Cloprostenol, including detailed experimental protocols and data presentation formats, to facilitate further research in this area.
Introduction to this compound and Cloprostenol
This compound and Cloprostenol are structurally related synthetic analogues of PGF2α.[1] They are widely used in veterinary medicine to induce luteolysis, the regression of the corpus luteum (CL).[1][3] This process is critical for the synchronization of estrus and the management of various reproductive conditions.[2][4] The primary mechanism of action for these compounds is the initiation of a signaling cascade that culminates in programmed cell death, or apoptosis, of the luteal cells.[5]
The Role of Apoptosis in Luteolysis
Luteolysis is characterized by two main phases: functional regression, which involves a rapid decline in progesterone synthesis, and structural regression, which is the physical involution of the CL tissue.[5] Structural regression is predominantly achieved through apoptosis.[5][6] This process is essential for the removal of the CL from the ovary, allowing for the initiation of a new ovarian cycle.[5] The apoptotic cascade in luteal cells is triggered by the binding of PGF2α analogues to their receptors, initiating both intrinsic and extrinsic apoptotic pathways.[5][7]
Signaling Pathways of PGF2α-Induced Apoptosis
The apoptotic effects of PGF2α analogues like this compound and Cloprostenol are mediated through the activation of intracellular signaling pathways that converge on the activation of caspases, a family of proteases that execute the apoptotic program. The two primary pathways involved are the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[7][8]
The extrinsic pathway is initiated by the binding of PGF2α to its receptor, leading to the activation of death receptors such as Fas. This results in the formation of the death-inducing signaling complex (DISC), which activates initiator caspase-8.[7][9] The intrinsic pathway is triggered by intracellular stress and is regulated by the Bcl-2 family of proteins.[7][8] Pro-apoptotic members like Bax are upregulated, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[8] Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9.[8] Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave cellular substrates, leading to the characteristic morphological changes of apoptosis.[7][8]
References
- 1. The PGF2α agonists this compound and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rates of luteolysis and pregnancy in dairy cows after treatment with cloprostenol or dinoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of cloprostenol on luteolysis and comparison of different estrus synchronization protocols in jennies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis, autophagic cell death, and necroptosis: different types of programmed cell death in bovine corpus luteum regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Signaling Pathways That Control Apoptosis in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to Luprostiol Disposal
For Immediate Implementation by Laboratory Personnel
Proper disposal of the synthetic prostaglandin analogue, Luprostiol, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes the risk of exposure to personnel and prevents the release of pharmacologically active compounds into the ecosystem. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste in a research environment, aligning with general principles of pharmaceutical waste management.
Personal Protective Equipment and Handling
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. This compound can be absorbed through the skin and may cause bronchospasm or miscarriage.
| Personal Protective Equipment (PPE) |
| Nitrile Gloves |
| Laboratory Coat |
| Wrap-around Eye Protection or Goggles |
Handling Precautions:
-
Avoid direct contact with skin, eyes, and mucous membranes.
-
Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood.
-
Pregnant women or women of child-bearing age should exercise extreme caution and, where possible, avoid handling this compound.
-
In case of accidental skin contact, wash the affected area immediately and thoroughly with soap and water.
-
If eye contact occurs, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]
Disposal Procedures
The following protocols outline the disposal methods for liquid and solid this compound waste, as well as for empty containers. These procedures are based on general guidelines for pharmaceutical waste and should be adapted to comply with local, state, and federal regulations.
Protocol 1: Disposal of Liquid this compound Waste (Unused Solutions, Contaminated Media)
-
Initial Containment : Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled waste container. The container should be marked as "Hazardous Pharmaceutical Waste" and specify "this compound."
-
Chemical Inactivation (Recommended but requires institutional validation) :
-
Objective : To hydrolyze and inactivate the this compound molecule. Prostaglandins are susceptible to degradation via hydrolysis.
-
Procedure :
-
Working in a chemical fume hood, slowly add a 1M solution of sodium hydroxide (NaOH) to the liquid waste to raise the pH to >12. This promotes alkaline hydrolysis.
-
Allow the solution to stand for at least 24 hours at room temperature to ensure complete degradation.
-
Neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a 1M solution of hydrochloric acid (HCl). Monitor the pH using pH strips or a calibrated pH meter.
-
-
Verification : The efficacy of this inactivation method should be validated by the institution's Environmental Health and Safety (EHS) department before routine implementation.
-
-
Final Disposal : The neutralized, inactivated waste should be collected by a licensed hazardous waste disposal company. Do not pour this compound waste, treated or untreated, down the drain.
Protocol 2: Disposal of Solid this compound Waste (Contaminated Labware, PPE)
-
Segregation : All solid waste contaminated with this compound, including gloves, pipette tips, and empty vials, must be segregated from general laboratory waste.
-
Containment : Place all contaminated solid waste into a designated, clearly labeled hazardous waste container. The container should be lined with a durable plastic bag.
-
Disposal : The sealed container of solid waste should be disposed of through a licensed hazardous waste management service.
Protocol 3: Disposal of Empty this compound Containers
-
Triple Rinsing :
-
Rinse the empty container (e.g., vial, ampoule) three times with a suitable solvent in which this compound is soluble (e.g., ethanol or methanol).
-
Collect the rinsate as hazardous liquid waste and dispose of it according to Protocol 1.
-
-
Defacing : Obliterate or remove the label to prevent misuse.
-
Final Disposal : After triple rinsing and defacing, the container can typically be disposed of as non-hazardous laboratory glass or plastic waste. However, consult your institution's EHS guidelines for specific instructions.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision-making workflow for the safe disposal of this compound waste.
By implementing these procedures, research professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
Essential Safety and Logistical Information for Handling Luprostiol
This document provides comprehensive guidance on the necessary personal protective equipment (PPE), handling procedures, and disposal protocols for Luprostiol, a synthetic prostaglandin F2α analogue.[1][2] Adherence to these guidelines is critical to ensure the safety of all laboratory personnel.
Occupational Exposure and Safety Data
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, it is prudent to treat it as a Highly Potent Active Pharmaceutical Ingredient (HPAPI) due to its biological activity.[3][4] OELs are airborne concentrations of a substance to which nearly all workers may be repeatedly exposed over a working lifespan without adverse effects.[4][5] The following table summarizes the general approach to OELs for HPAPIs.
| Metric | Description | General Value for HPAPIs |
| Occupational Exposure Limit (OEL) | The maximum airborne concentration of a substance to which a worker can be exposed over a specified period without adverse health effects.[4][5] For potent compounds, this is a critical measure of occupational safety. | ≤ 10 µg/m³ |
| Therapeutic Dose | The typical dose of a drug required to produce a therapeutic effect.[4] A low therapeutic dose often indicates high potency. | ≤ 10 mg |
| Toxicity in Animals | The dose at which a substance produces serious toxicity in laboratory animals.[4] This is a key indicator used in the absence of human data. | 1 mg/kg/day |
| Occupational Exposure Band (OEB) | A range of airborne concentrations to which exposure should be controlled, used when a specific OEL is not available.[6] It is a risk management tool based on the substance's inherent toxicity and potency. | Assigned based on toxicological data |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound to minimize exposure through inhalation, dermal contact, and eye contact.
-
Gloves : Always wear unlined, chemical-resistant gloves.[7][8] Given that this compound is readily absorbed through the skin, this is a critical protective measure.[9] Inspect gloves for any signs of damage before use and replace them immediately if they are torn or contaminated.[10]
-
Eye and Face Protection : Use tightly fitting safety goggles or a face shield to protect against splashes.[3][8][11]
-
Body Protection : Wear a lab coat or protective clothing to minimize skin exposure.[3] For tasks with a higher risk of splashing, consider a disposable coverall.[7]
-
Respiratory Protection : Where adequate ventilation is not available or when handling the substance in a way that may generate aerosols, use respiratory protection.[3]
Operational Plan for Handling this compound
1. Pre-Handling Procedures:
-
Risk Assessment : Before beginning any work, conduct a thorough risk assessment for the planned procedures.
-
Personnel Training : Ensure all personnel involved are trained on the specific hazards of this compound, including the risks of bronchospasm and miscarriage.[1]
-
Vulnerable Individuals : Women of child-bearing age, asthmatics, and individuals with bronchial or other respiratory problems should exercise extreme caution and should ideally avoid handling the product.[1][9]
-
Area Preparation : Designate a specific area for handling this compound. Ensure that an eyewash station and safety shower are readily accessible. Keep the work area clean and uncluttered.[10]
2. Handling Procedures:
-
Engineering Controls : Handle this compound in a well-ventilated area.[3]
-
Avoiding Contamination : Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][10]
-
Accidental Spillage : In case of accidental skin contact, wash the affected area immediately with soap and water.[1][9] For larger spills, contain the spillage with non-combustible absorbent materials and place it in a suitable container for disposal.[3]
3. Post-Handling Procedures:
-
Decontamination : Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
PPE Removal : Remove PPE in an order that minimizes the risk of cross-contamination. Dispose of single-use PPE as hazardous waste.
-
Storage : Store this compound in its original container in a cool, dry, and ventilated place, protected from light.[1][3] Keep the container sealed when not in use.[3]
Disposal Plan
All waste materials containing this compound, including empty containers and used PPE, must be disposed of as hazardous waste.[12] Follow local regulations for the disposal of pharmaceutical waste, which typically involves incineration at an approved facility.[3][12] Do not dispose of this compound or its containers in general waste or down the drain.[12]
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ch.virbac.com [ch.virbac.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Occupational exposure limit values - OSHwiki | European Agency for Safety and Health at Work [oshwiki.osha.europa.eu]
- 6. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 8. ohioline.osu.edu [ohioline.osu.edu]
- 9. eCFR :: 21 CFR 522.1290 -- this compound. [ecfr.gov]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 12. bva.co.uk [bva.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
